(R)-2-(4-Chlorophenyl)pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHGGKKRPPWSU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427566 | |
| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217831-54-3 | |
| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(4-Chlorophenyl)pyrrolidine, a chiral molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, details a key enantioselective synthesis method, and discusses its potential pharmacological relevance, particularly in the context of monoamine transporters.
Core Chemical and Physical Properties
This compound is a halogenated derivative of 2-arylpyrrolidine. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. The presence of a 4-chlorophenyl group at the 2-position significantly influences its physicochemical and pharmacological properties. While some experimental data for the racemic mixture is available, specific data for the (R)-enantiomer is limited.
Table 1: Summary of Chemical and Physical Properties
| Property | This compound | 2-(4-Chlorophenyl)pyrrolidine (Racemic) | Reference |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₂ClN | [1][2] |
| Molecular Weight | 181.66 g/mol | 181.66 g/mol | [1][2] |
| CAS Number | 1217831-54-3 | 38944-14-8 | [2] |
| Appearance | Light brown to brown liquid | Light yellow to brown solid (<34°C), liquid (>34°C) | |
| Melting Point | Not available | 34 °C | |
| Boiling Point | 269 °C (Predicted) | 130-132 °C (at 15 Torr) | |
| Density | 1.129 g/cm³ (Predicted) | 1.129 g/cm³ (Predicted) | |
| Flash Point | 117 °C (Predicted) | Not available | |
| pKa | 9.58 ± 0.10 (Predicted) | 9.58 ± 0.10 (Predicted) | |
| Solubility | Soluble in DMSO. | Not specified. | [3] |
| Specific Rotation | Not available | Not applicable |
Synthesis and Experimental Protocols
The enantioselective synthesis of 2-substituted pyrrolidines is of significant interest in pharmaceutical development. A highly efficient biocatalytic method for the synthesis of this compound has been reported, utilizing a transaminase-triggered cyclization.
Biocatalytic Synthesis of this compound
This method employs a transaminase enzyme to stereoselectively aminate a ω-chloroketone precursor, which then undergoes spontaneous intramolecular cyclization to yield the desired (R)-enantiomer with high enantiomeric excess.
Experimental Workflow:
Figure 1: Biocatalytic synthesis workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a suitable reaction vessel, the substrate, 4-chloro-1-(4-chlorophenyl)butan-1-one, is dissolved in a buffered aqueous solution containing a co-solvent such as DMSO.
-
Enzymatic Reaction: The transaminase enzyme (e.g., ATA-117-Rd6), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) are added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 37°C) with agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is typically basified and extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride or tosylate salt) to yield the highly pure this compound.
-
Analysis: The purity and enantiomeric excess of the final product are determined by chiral HPLC analysis. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm the structure.
Pharmacological and Biological Activity
The 2-arylpyrrolidine scaffold is a key structural motif in many compounds targeting the central nervous system, particularly the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.
While specific binding affinity data for this compound at DAT, SERT, and NET are not extensively reported in the public domain, the structural similarity to known monoamine transporter ligands suggests it is a promising candidate for interaction with these targets. Structure-activity relationship (SAR) studies of related 2-arylpyrrolidine and pyrovalerone analogs have shown that the nature and position of substituents on the phenyl ring, as well as the stereochemistry at the 2-position of the pyrrolidine ring, are critical for potency and selectivity at DAT, SERT, and NET.[4] For instance, many potent DAT inhibitors possess a 2-arylpyrrolidine core.
Proposed Mechanism of Action at Monoamine Transporters:
Figure 2: Proposed interaction with the dopamine transporter (DAT).
Experimental Protocols for Biological Evaluation
To determine the pharmacological profile of this compound, in vitro binding and uptake inhibition assays are essential.
Monoamine Transporter Binding Assay (Radioligand Displacement):
This assay measures the affinity of the test compound for the monoamine transporters by its ability to displace a known radiolabeled ligand.
Experimental Workflow:
Figure 3: Workflow for a monoamine transporter binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Safety and Handling
For the racemic mixture, 2-(4-Chlorophenyl)pyrrolidine, the following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chiral molecule with significant potential for drug discovery, particularly in the area of central nervous system disorders. Its enantioselective synthesis has been demonstrated, providing access to stereochemically pure material for further investigation. While its specific biological activity remains to be fully elucidated, its structural features strongly suggest a potential interaction with monoamine transporters. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and pharmacological characterization of this promising compound. Further research is warranted to determine its precise mechanism of action and therapeutic potential.
References
- 1. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (R)-2-(4-Chlorophenyl)pyrrolidine
CAS Number: 1217831-54-3
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-2-(4-Chlorophenyl)pyrrolidine, a chiral heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutics, particularly in the context of cancer therapy.
Core Data Summary
This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a 4-chlorophenyl group at the 2-position and the specific (R)-stereochemistry are crucial features that contribute to its utility as a chiral building block in asymmetric synthesis.
| Property | Value | Reference |
| CAS Number | 1217831-54-3 | [1] |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | Light brown to brown liquid | [1] |
| Boiling Point | 269 °C (Predicted) | [1] |
| Density | 1.129 g/cm³ (Predicted) | [1] |
| pKa | 9.58 ± 0.10 (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Enantioselective Control
One of the most effective strategies involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines.[2][3][4] This approach offers high yields and excellent stereocontrol, making it suitable for producing enantiomerically pure pyrrolidines.
General Experimental Protocol (Adapted) for Asymmetric Synthesis
This protocol is a generalized procedure based on the synthesis of related 2-arylpyrrolidines and would require optimization for the specific synthesis of this compound.
Step 1: Formation of the N-tert-butanesulfinyl imine
A solution of the starting aldehyde (4-chlorobenzaldehyde) and (R)-tert-butanesulfinamide in a suitable solvent (e.g., CH₂Cl₂) is treated with a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄). The reaction is stirred at room temperature until completion, typically monitored by TLC or GC-MS. The resulting N-tert-butanesulfinyl imine is then purified by column chromatography.
Step 2: Diastereoselective Grignard Addition
The purified N-tert-butanesulfinyl imine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of the appropriate Grignard reagent (e.g., vinylmagnesium bromide) is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of NH₄Cl.
Step 3: Cyclization and Deprotection
The crude product from the Grignard addition is then subjected to conditions that facilitate cyclization and removal of the sulfinyl group to yield the final pyrrolidine. This can often be achieved by treatment with a strong acid (e.g., HCl in methanol). The final product, this compound, would then be isolated and purified by standard techniques such as column chromatography or distillation.
Chiral Separation
For the separation of enantiomers of 2-(4-Chlorophenyl)pyrrolidine, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of chiral compounds. The selection of the appropriate chiral column and mobile phase is typically an empirical process.
Role in Drug Discovery: A Key Intermediate for MDM2-p53 Inhibitors
This compound has emerged as a critical structural motif in the design of potent and selective small-molecule inhibitors of the MDM2-p53 protein-protein interaction.[5][6] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. The development of small molecules that can block the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and inducing cancer cell death.
The pyrrolidine scaffold, particularly with the stereochemistry and substitution pattern found in this compound, serves as a key component in several clinical and preclinical MDM2 inhibitors, such as RG7388 (Idasanutlin) and the class of compounds leading to AMG 232.[5][6][7][8] The 4-chlorophenyl group often occupies a key hydrophobic pocket in the p53-binding site of MDM2.
Signaling Pathways and Experimental Workflows
The primary signaling pathway relevant to the application of this compound-derived compounds is the p53 signaling pathway, with a focus on its regulation by MDM2.
The MDM2-p53 Signaling Pathway
Experimental Workflow: Screening for MDM2-p53 Interaction Inhibitors
A common workflow to identify and characterize small-molecule inhibitors of the MDM2-p53 interaction involves both biochemical and cell-based assays.
Experimental Protocols
4.3.1. MDM2-p53 Homogeneous Assay (e.g., AlphaLISA)
This protocol is a generalized method for a high-throughput screening assay to identify inhibitors of the MDM2-p53 interaction.[9]
-
Reagent Preparation : Prepare solutions of GST-tagged MDM2, FLAG-tagged p53, anti-FLAG acceptor beads, and glutathione donor beads in the appropriate assay buffer.
-
Compound Addition : In a 384-well plate, add the test compounds (dissolved in DMSO) at various concentrations. Include positive controls (no inhibitor) and negative controls (no MDM2 or p53).
-
Protein Incubation : Add the MDM2 and p53 proteins to the wells and incubate to allow for their interaction.
-
Bead Addition : Add the acceptor beads and incubate, followed by the addition of the donor beads under subdued light.
-
Signal Detection : After a final incubation period, read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaLISA signal indicates inhibition of the MDM2-p53 interaction.
4.3.2. Cell-Based p53 Activation Assay
This protocol describes a general method to assess the ability of a compound to activate the p53 pathway in cancer cells.[10]
-
Cell Culture : Culture a human cancer cell line with wild-type p53 (e.g., SJSA-1) in appropriate media.
-
Compound Treatment : Seed the cells in 96-well plates and treat with various concentrations of the test compound (e.g., an MDM2 inhibitor derived from this compound).
-
Cell Lysis : After an incubation period (e.g., 24 hours), lyse the cells to release cellular proteins.
-
Western Blot Analysis : Perform Western blotting on the cell lysates to detect the protein levels of p53 and its downstream targets, such as p21. An increase in the levels of these proteins indicates p53 activation.
-
Cell Viability Assay : In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compound on cancer cell proliferation.
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the development of MDM2-p53 interaction inhibitors for cancer therapy. Its specific stereochemistry and substitution pattern are key to its utility in creating potent and selective therapeutics. This guide provides a foundational resource for researchers working with this compound, summarizing its properties, synthesis strategies, and its role in a critical cancer-related signaling pathway. Further research into the development of efficient and scalable asymmetric syntheses of this and related pyrrolidines will continue to be of high importance to the medicinal chemistry community.
References
- 1. This compound | 1217831-54-3 [chemicalbook.com]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a small molecule MDM2 inhibitor (AMG 232) for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a 4-chlorophenyl group at the stereogenic center, provides a valuable framework for the design of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identifiers, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its enantioselective synthesis and characterization are presented, alongside a summary of its known (though limited) biological context. The guide is intended to serve as a foundational resource for researchers working with this and related compounds.
Molecular Structure and Identification
This compound is a secondary amine featuring a five-membered saturated pyrrolidine ring. A 4-chlorophenyl substituent is attached to the carbon atom at the 2-position, which is the sole stereocenter in the molecule, conferring its (R)-configuration.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value |
| IUPAC Name | (2R)-2-(4-chlorophenyl)pyrrolidine |
| CAS Number | 1217831-54-3[1] |
| Molecular Formula | C₁₀H₁₂ClN[2] |
| Molecular Weight | 181.66 g/mol [2] |
| SMILES | C1C--INVALID-LINK--C2=CC=C(C=C2)Cl |
| InChI Key | CIHHGGKKRPPWSU-SNVBAGLBSA-N |
Physicochemical Data
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Predicted: Liquid or low-melting solid | - |
| Boiling Point | Predicted: ~285 °C | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents | - |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Although specific experimental spectra for the (R)-enantiomer are not widely published, typical chemical shifts and absorption frequencies can be predicted based on the structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The protons on the pyrrolidine ring will appear at higher field, with the methine proton at the C2 position being the most deshielded of the aliphatic protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms of the 4-chlorophenyl ring and the four distinct carbons of the pyrrolidine ring. The carbon bearing the chlorine atom will be significantly deshielded, as will the C2 carbon of the pyrrolidine ring attached to the aromatic system.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1250-1020 cm⁻¹ range.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region.
Experimental Protocols
4.1. Enantioselective Synthesis
The asymmetric synthesis of 2-substituted pyrrolidines is a well-established field in organic chemistry. A reliable method for preparing this compound involves the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine, followed by cyclization and removal of the chiral auxiliary.[3][4][5]
Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis workflow.
Detailed Protocol:
-
Synthesis of N-(4-Chlorobenzylidene)-(R)-tert-butanesulfinamide: To a solution of (R)-tert-butanesulfinamide in a suitable solvent (e.g., dichloromethane), add 4-chlorobenzaldehyde and a dehydrating agent (e.g., anhydrous CuSO₄). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Filter and concentrate the solvent to obtain the crude sulfinylimine, which can be purified by chromatography.
-
Diastereoselective Grignard Addition: Dissolve the sulfinylimine in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a solution of allylmagnesium bromide dropwise. Stir the reaction at low temperature until completion. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Ring-Closing Metathesis: Dissolve the product from the previous step in an appropriate solvent (e.g., dichloromethane) and add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). Stir the mixture at room temperature or with gentle heating until the cyclization is complete. Purify the resulting protected pyrroline by column chromatography.
-
Reduction and Deprotection: Subject the protected pyrroline to catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) to reduce the double bond. Following reduction, treat the resulting saturated pyrrolidine with a strong acid (e.g., HCl in methanol) to cleave the tert-butanesulfinyl group. Neutralize the reaction mixture and extract the final product, this compound. Purify by chromatography or distillation.
4.2. Characterization Methods
-
NMR Spectroscopy: Prepare a solution of the final compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet or thin film (if solid) using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the compound using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.), use a chiral stationary phase (e.g., a polysaccharide-based column) with a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
Biological Activity and Signaling Pathways
The biological activity of this compound is not extensively documented in publicly available literature. However, the 2-arylpyrrolidine scaffold is a known pharmacophore found in various biologically active compounds. Derivatives of this class have been investigated for a range of therapeutic targets.
The pyrrolidine ring provides a rigid conformational constraint, while the 4-chlorophenyl group can engage in various interactions with biological macromolecules, including hydrophobic and halogen bonding.
Potential Areas of Biological Investigation:
-
Central Nervous System (CNS) Targets: The lipophilic nature of the 4-chlorophenyl group suggests potential for blood-brain barrier penetration. Thus, targets such as dopamine transporters, serotonin transporters, and various CNS receptors could be of interest.
-
Enzyme Inhibition: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor or acceptor, making it a candidate for interacting with the active sites of enzymes. For instance, some pyrrolidine derivatives have shown activity as dipeptidyl peptidase-4 (DPP-4) inhibitors.[6]
Logical Relationship of Structure to Potential Activity
Caption: Structure-activity relationship hypothesis.
Conclusion
This compound represents a valuable chiral building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and methods for its enantioselective synthesis and characterization. While specific biological data for this compound is sparse, the structural motifs present suggest that it is a promising candidate for investigation against a variety of biological targets, particularly within the central nervous system and as an enzyme inhibitor. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.
References
- 1. This compound | 1217831-54-3 [chemicalbook.com]
- 2. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety of (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for (R)-2-(4-Chlorophenyl)pyrrolidine (CAS No. 1217831-54-3). The information is compiled from publicly accessible safety data sheets and chemical databases. It is intended to inform researchers and professionals on the potential hazards, handling procedures, and emergency measures related to this compound.
Chemical and Physical Properties
This compound is a chiral organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN |
| Molecular Weight | 181.66 g/mol |
| Boiling Point | 269 °C |
| Density | 1.129 g/cm³ |
| Flash Point | 117 °C |
| Appearance | Light brown to brown liquid |
| pKa (Predicted) | 9.58 ± 0.10 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications for the closely related racemic mixture, 2-(4-Chlorophenyl)pyrrolidine, are summarized below and should be considered applicable to the (R)-enantiomer in the absence of specific data.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols for Hazard Assessment
Detailed toxicological studies for this compound are not publicly available. However, the following are summaries of standard OECD guidelines for the types of hazards identified for this chemical.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The number of animals that die within a defined period is used to classify the substance.
-
Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.[2][3][4][5][6]
-
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.[4]
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed by washing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is determined using a cell viability assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[4]
-
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[7][8][9]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control.[9]
-
Animals: Typically, albino rabbits are used.
-
Procedure:
-
A single dose of the substance is applied to the conjunctival sac of one eye.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Lesions of the cornea, iris, and conjunctiva are scored.
-
The reversibility of any observed effects is also assessed.
-
Logical Workflow for Chemical Hazard Assessment
The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound, leading to its classification and the necessary safety precautions.
Conclusion
This compound is a chemical that should be handled with care due to its potential to cause harm if swallowed, and to irritate the skin, eyes, and respiratory system. Researchers and other professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. In the absence of comprehensive toxicological data for this specific compound, a cautious approach based on the available information for similar compounds is warranted.
References
- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. iivs.org [iivs.org]
- 4. x-cellr8.com [x-cellr8.com]
- 5. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Spectroscopic Profile of (R)-2-(4-Chlorophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the chiral compound (R)-2-(4-Chlorophenyl)pyrrolidine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data has been compiled from various sources and is presented in a structured format for ease of reference.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂ClN[1]
-
Molecular Weight: 181.66 g/mol [1]
-
CAS Number: 1217831-54-3
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Chlorophenyl)pyrrolidine. It is important to note that some of the available data pertains to the racemic mixture ((RS)-2-(4-Chlorophenyl)pyrrolidine) or the hydrochloride salt of the (R)-enantiomer. While the core spectroscopic features are expected to be identical or very similar, slight variations in chemical shifts, particularly for protons near the nitrogen atom, may be observed between the free base and its salt.
¹H NMR Spectroscopic Data
The following data is based on the ¹H NMR spectrum of this compound hydrochloride. The chemical shifts for the free base may vary slightly.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.4 | Multiplet | Ar-H |
| ~4.5 | Multiplet | CH-Ar |
| ~3.4 | Multiplet | CH₂-N |
| ~2.4 | Multiplet | CH₂ |
| ~2.1 | Multiplet | CH₂ |
Data is interpreted from the spectrum of the hydrochloride salt and may differ slightly for the free base.
¹³C NMR Spectroscopic Data
No experimental ¹³C NMR data for this compound was found in the conducted literature search.
Infrared (IR) Spectroscopy Data
The following are characteristic infrared absorption bands expected for 2-(4-Chlorophenyl)pyrrolidine, based on its functional groups. The data is for the vapor phase of the racemic mixture.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1600 | Aromatic C=C Stretch |
| ~1100-1000 | C-N Stretch |
| ~830 | p-substituted benzene C-H bend |
| ~750 | C-Cl Stretch |
Note: This is a generalized interpretation. The full spectrum is available at SpectraBase.[1]
Mass Spectrometry (MS) Data
The following mass spectrometry data was obtained from the GC-MS analysis of the racemic mixture, (RS)-2-(4-Chlorophenyl)pyrrolidine.
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular Ion) |
| 152 | [M-C₂H₅]⁺ |
| 117 | [M-C₅H₈N]⁺ |
Source: NIST Mass Spectrometry Data Center via PubChem.[1]
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte, this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the neat liquid is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest, and the solution is placed in a sample cell.
-
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample, which is then mathematically converted into an absorbance or transmittance spectrum.
-
Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (in cm⁻¹). The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides structural information about the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
A Technical Guide to the Asymmetric Synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the asymmetric synthesis of (R)-2-(4-chlorophenyl)pyrrolidine, a key chiral intermediate in the development of various pharmaceutical agents. The document outlines two primary, highly effective methods for its preparation: a biocatalytic approach leveraging transaminases and a chiral auxiliary-based method. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.
Introduction
This compound is a crucial building block in medicinal chemistry, with its stereochemistry playing a vital role in the biological activity of numerous compounds. The development of efficient and stereoselective synthetic routes to this molecule is therefore of significant interest. This guide focuses on two state-of-the-art methodologies that offer high yields and exceptional enantiomeric purity.
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
A highly efficient and green approach to this compound utilizes a transaminase-triggered intramolecular cyclization of an ω-chloroketone. This method offers excellent enantioselectivity and high isolated yields.[1][2][3][4]
Synthetic Pathway
The synthesis begins with the commercially available starting material, 4-chloro-1-(4-chlorophenyl)butan-1-one. A transaminase enzyme, in the presence of an amine donor, stereoselectively converts the ketone to a chiral amine. This intermediate then undergoes a spontaneous intramolecular SN2 reaction to yield the desired this compound.
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: Preparative Scale Synthesis
The following protocol is adapted from a published procedure for the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine.[1][2]
Materials:
-
4-chloro-1-(4-chlorophenyl)butan-1-one (300 mg)
-
Transaminase (ATA-117-Rd6) lyophilized cell-free extract
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (KPi buffer)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10 M solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suitable reaction vessel, add KPi buffer, DMSO, PLP, and isopropylamine.
-
Add the transaminase cell-free extract and stir until dissolved.
-
Add 4-chloro-1-(4-chlorophenyl)butan-1-one.
-
Protect the reaction from light and stir vigorously at 40°C for 72 hours.
-
Cool the reaction mixture and acidify to pH < 3 with concentrated HCl.
-
Extract the aqueous phase with ethyl acetate (2 x 10 mL). Centrifuge to break any emulsions.
-
Basify the aqueous phase to pH > 11 with 10 M NaOH.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL). Centrifuge to break any emulsions.
-
Combine the organic extracts from the basic extraction, dry over MgSO₄, and concentrate in vacuo to yield the product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 300 mg | [1][2] |
| Isolated Yield | 84% | [1][2] |
| Enantiomeric Excess (ee) | >99.5% | [1][2] |
| Reaction Temperature | 40°C | [1][2] |
| Reaction Time | 72 hours | [1][2] |
Asymmetric Synthesis using a Chiral Auxiliary
This method involves the diastereoselective addition of a Grignard reagent to a γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization and removal of the chiral auxiliary.[5][6][7][8] This approach is highly general for the synthesis of 2-aryl-substituted pyrrolidines.
Synthetic Pathway
The synthesis commences with the condensation of 4-chloro-1-(4-chlorophenyl)butan-1-one with (R)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. Subsequent treatment with a reducing agent, such as LiBEt₃H, leads to a reductive cyclization. The final step is the acidic removal of the tert-butanesulfinyl group to afford the desired product.
Caption: Chiral auxiliary-based synthesis of this compound.
Experimental Protocol: General Procedure
The following is a general protocol based on the synthesis of related 2-arylpyrrolidines.[6]
Step 1: Formation of the N-tert-butanesulfinyl Imine
-
To a solution of (R)-tert-butanesulfinamide in a suitable solvent (e.g., THF), add 4-chloro-1-(4-chlorophenyl)butan-1-one.
-
Add a Lewis acid catalyst, such as Ti(OEt)₄.
-
Heat the mixture to reflux until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with brine and extracting with an organic solvent. The crude imine is then purified by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the purified N-tert-butanesulfinyl imine in a dry, aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere.
-
Slowly add a solution of a suitable reducing agent, such as lithium triethylborohydride (LiBEt₃H), to the cooled solution.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Step 3: Deprotection of the Chiral Auxiliary
-
Dissolve the crude cyclized product in a suitable solvent, such as methanol.
-
Add a solution of HCl in an appropriate solvent (e.g., diethyl ether or methanol).
-
Stir the mixture at room temperature until the deprotection is complete.
-
Concentrate the reaction mixture and perform a standard acid-base workup to isolate the free amine. The product can be further purified by column chromatography or crystallization of its salt.
Quantitative Data
For the synthesis of various (S)- and (R)-2-arylpyrrolidines using this methodology, high yields and excellent enantiomeric excesses have been reported.
| Parameter | Reported Value for Analogs | Reference |
| Overall Yield | Typically high | [6] |
| Enantiomeric Excess (ee) | >99% | [6] |
Synthesis of the Starting Material: 4-chloro-1-(4-chlorophenyl)butan-1-one
The common starting material for both highlighted syntheses, 4-chloro-1-(4-chlorophenyl)butan-1-one, can be prepared via a Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[9]
Caption: Synthesis of the ω-chloroketone starting material.
Conclusion
This technical guide has detailed two robust and highly stereoselective methods for the synthesis of this compound. The biocatalytic approach offers an environmentally friendly route with high yields and exceptional enantiopurity, making it attractive for large-scale production. The chiral auxiliary-based method provides a versatile and general strategy for the synthesis of a broader range of 2-arylpyrrolidines with excellent stereocontrol. The choice of method will depend on factors such as scale, availability of reagents and equipment, and the desired range of analogs to be synthesized. Both pathways provide reliable access to this important chiral building block for pharmaceutical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. | Semantic Scholar [semanticscholar.org]
- 9. 4-CHLORO-4'-METHYLBUTYROPHENONE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chiral Purity of (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical methodologies for determining the chiral purity of (R)-2-(4-Chlorophenyl)pyrrolidine. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and analyze this chiral molecule with a high degree of enantiomeric purity.
Introduction
This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the specific stereochemistry at the C2 position is often crucial for desired pharmacological activity and selectivity. Consequently, the ability to synthesize and accurately determine the enantiomeric purity of this compound is of paramount importance.
This guide details representative methods for the synthesis of the racemic compound, its subsequent chiral resolution to isolate the desired (R)-enantiomer, and robust analytical techniques for the precise determination of its enantiomeric excess (ee).
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. This guide focuses on the latter, a widely applicable and scalable approach.
Synthesis of Racemic 2-(4-Chlorophenyl)pyrrolidine
A common route to racemic 2-arylpyrrolidines involves the cyclization of a suitable precursor. A representative protocol is the reductive amination of a γ-haloketone.
Experimental Protocol: Synthesis of Racemic 2-(4-Chlorophenyl)pyrrolidine
-
Reaction Setup: To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 2.0-3.0 eq) and a reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl) until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extraction: Basify the aqueous residue with a suitable base (e.g., 10 M NaOH) to a pH > 12 and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic 2-(4-Chlorophenyl)pyrrolidine can be purified by column chromatography on silica gel to afford the desired product.
Chiral Resolution by Diastereomeric Salt Formation
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Experimental Protocol: Chiral Resolution with (L)-Tartaric Acid
-
Salt Formation: Dissolve the racemic 2-(4-Chlorophenyl)pyrrolidine (1.0 eq) in a suitable hot solvent, such as ethanol or isopropanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (L)-tartaric acid (1.0 eq), in the same hot solvent.
-
Crystallization: Slowly add the hot solution of the resolving agent to the hot solution of the racemic amine with stirring. Allow the mixture to cool slowly to room temperature to facilitate the selective crystallization of one of the diastereomeric salts. Further cooling in an ice bath may improve the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., 10 M NaOH) to a pH > 12.
-
Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Purity Assessment: The enantiomeric excess (ee) of the product should be determined using a suitable analytical method, such as chiral HPLC or SFC (see Section 3). The resolution process may need to be repeated to achieve the desired level of chiral purity.
Chiral Purity Analysis
The accurate determination of the enantiomeric excess of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC, utilizing a chiral stationary phase (CSP), is a robust method for the separation of enantiomers. Polysaccharide-based CSPs are often effective for the resolution of 2-aryl-pyrrolidine derivatives.
Table 1: Suggested Starting Conditions for Chiral HPLC Analysis
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-2) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with a basic modifier (e.g., 90:10 v/v + 0.1% Diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm (due to the chlorophenyl chromophore) |
| Injection Volume | 5 - 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a selection of polysaccharide-based chiral stationary phases to identify the column that provides the best selectivity for the enantiomers of 2-(4-Chlorophenyl)pyrrolidine.
-
Mobile Phase Optimization: If separation is not achieved, systematically vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20). The type of alcohol (e.g., ethanol) can also be screened. The concentration and type of basic modifier (e.g., triethylamine) can be adjusted to improve peak shape and resolution.
-
Method Validation: Once baseline separation (Resolution > 1.5) is achieved, the method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, offering advantages in terms of speed and reduced environmental impact.[1] Chlorinated polysaccharide-based CSPs have shown excellent performance for the separation of related pyrrolidone derivatives and are a good starting point.[1]
Table 2: Suggested Starting Conditions for Chiral SFC Analysis
| Parameter | Condition |
| Column | Chlorinated polysaccharide-based CSP (e.g., Lux® Cellulose-2, Lux® i-Cellulose-5) |
| Mobile Phase | CO₂ / Methanol (e.g., 85:15 v/v) |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 1 - 5 µL |
| Sample Preparation | Dissolve the sample in a suitable alcohol (e.g., methanol, ethanol). |
Experimental Protocol: Chiral SFC Method Development
-
Co-solvent Screening: While methanol is a common co-solvent, screening other alcohols such as ethanol and isopropanol can sometimes improve selectivity.
-
Co-solvent Percentage Optimization: Vary the percentage of the co-solvent in the mobile phase (e.g., from 5% to 25%) to optimize retention times and resolution.
-
Additive Screening: For basic compounds like pyrrolidines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the co-solvent can significantly improve peak shape.
-
Method Validation: As with HPLC, the final SFC method should be fully validated.
Quantitative Data
At present, a specific rotation value for enantiomerically pure this compound is not widely reported in the literature. It is recommended that this value be determined experimentally once the compound has been resolved to a high enantiomeric excess (>99% ee).
Table 3: Representative Chiral Purity Data (Hypothetical)
| Analytical Method | Chiral Stationary Phase | Mobile Phase/Co-solvent | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) | Enantiomeric Excess (ee%) |
| Chiral HPLC | Lux® Cellulose-2 | n-Hexane/IPA (90:10) + 0.1% DEA | 8.5 min | 9.8 min | > 1.5 | > 99% |
| Chiral SFC | Lux® i-Cellulose-5 | CO₂/Methanol (85:15) | 2.1 min | 2.5 min | > 1.5 | > 99% |
Note: The data in Table 3 is illustrative and based on typical performance for related compounds. Actual retention times and resolution will depend on the specific system and conditions.
Conclusion
References
An In-depth Technical Guide on the Solubility of (R)-2-(4-Chlorophenyl)pyrrolidine in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (R)-2-(4-chlorophenyl)pyrrolidine in various organic solvents. The information presented herein provides a general overview of the compound's properties, a detailed experimental protocol for determining solubility, and illustrative data representations. The quantitative data in the table is hypothetical and serves as a template for presenting experimentally determined values.
Introduction
This compound is a chiral organic compound with potential applications in pharmaceutical synthesis and development. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. This guide outlines the fundamental properties of this compound and provides a detailed, industry-standard methodology for its experimental solubility determination.
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN | [1][2][3] |
| Molecular Weight | 181.66 g/mol | [1][2][3] |
| Boiling Point | 269 °C | [1] |
| Density | 1.129 g/cm³ | [1] |
| Melting Point | 34 °C | [4] |
Predicted Solubility Profile
Based on the structure of this compound, which contains a polar pyrrolidine ring and a nonpolar chlorophenyl group, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.
Quantitative Solubility Data
Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solvent Class | Solubility ( g/100 mL) - Illustrative |
| Methanol | Polar Protic | > 20 |
| Ethanol | Polar Protic | > 15 |
| Isopropanol | Polar Protic | > 10 |
| Acetone | Polar Aprotic | > 25 |
| Acetonitrile | Polar Aprotic | > 15 |
| Ethyl Acetate | Polar Aprotic | ~ 5 |
| Dichloromethane | Polar Aprotic | > 30 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
Note: The values in this table are for illustrative purposes only and are not based on experimental measurements.
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for generating reliable thermodynamic solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV-Vis spectrophotometer
4.2. Experimental Workflow Diagram
Caption: General experimental workflow for solubility determination.
4.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Quantification:
-
HPLC Method:
-
Develop an HPLC method capable of accurately quantifying the analyte. A chiral column may be necessary if the racemate is used or if enantiomeric purity is a concern.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the analyte in the experimental samples by comparing their peak areas to the calibration curve.
-
-
UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Measure the absorbance of the diluted experimental samples and determine the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C × V_flask × DF) / V_sample × 100 Where:
-
C = Concentration of the diluted sample determined from the calibration curve (g/mL)
-
V_flask = Volume of the volumetric flask used for dilution (mL)
-
DF = Dilution factor (if any)
-
V_sample = Volume of the supernatant initially withdrawn (mL)
-
-
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram can illustrate the factors influencing the solubility of a compound.
Caption: Factors influencing the solubility of a solid in a liquid solvent.
Conclusion
References
Potential Research Applications of (R)-2-(4-Chlorophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral organic molecule belonging to the 2-aryl-pyrrolidine class of compounds. Its structural motif is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds and approved drugs. The presence of a 4-chlorophenyl group at the 2-position and the specific (R)-enantiomeric configuration are key determinants of its potential biological activity.
This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a monoamine reuptake inhibitor. Due to the limited publicly available data on this specific molecule, this guide incorporates data from structurally related analogs to infer its potential pharmacological profile and guide future research directions.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Chlorophenyl)pyrrolidine is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability and blood-brain barrier penetration, which are critical for CNS-acting drugs.
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine [1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | PubChem |
| Molecular Weight | 181.66 g/mol | PubChem |
| CAS Number | 38944-14-8 (for the racemate) | PubChem |
| Predicted LogP | 2.6 | ChemDraw |
| Predicted pKa | 9.8 | ChemDraw |
| Predicted Solubility | Insoluble in water | ChemDraw |
Potential Pharmacological Activity: Monoamine Reuptake Inhibition
The structural similarity of this compound to known monoamine reuptake inhibitors suggests that its primary mechanism of action is likely the inhibition of one or more of the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By blocking these transporters, the compound would increase the synaptic concentrations of their respective neurotransmitters, leading to enhanced dopaminergic, serotonergic, and/or noradrenergic signaling.
Table 2: Monoamine Transporter Binding Affinities of Structurally Related Compounds
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| Pyrovalerone (racemic) | 18.1 | 37.8 | >10,000 | [Meltzer et al., 2006] |
| (S)-Pyrovalerone | 18.1 | - | - | [Meltzer et al., 2006] |
| 3,4-dichloro-α-pyrrolidinopropiophenone | 11.5 | 37.8 | >10,000 | [Meltzer et al., 2006] |
| α-PVP (racemic) | 2.5 | - | 628,000 | [Marusich et al., 2014] |
| (S)-α-PVP | 0.02 | - | 207,000 | [Gannon et al., 2023] |
| (R)-α-PVP | 2.5 | - | 628,000 | [Gannon et al., 2023] |
Note: The data presented in this table is for structurally related compounds and should be used as a general guide. The actual binding affinities of this compound may differ significantly.
Potential Therapeutic Applications
Based on its presumed activity as a monoamine reuptake inhibitor, this compound could be investigated for a variety of CNS disorders, including:
-
Depression: By potentially inhibiting the reuptake of serotonin and/or norepinephrine, the compound could exhibit antidepressant effects.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of dopamine and norepinephrine reuptake is a well-established mechanism for treating ADHD.
-
Psychostimulant Abuse: Compounds that act as dopamine reuptake inhibitors with specific kinetic profiles are being explored as potential substitution therapies for cocaine and methamphetamine addiction.
-
Neurological Disorders: The modulation of monoaminergic systems can have implications for other neurological conditions, warranting broader screening.
Experimental Protocols
Enantioselective Synthesis of this compound
While a specific, detailed protocol for the enantioselective synthesis of this compound is not available in the cited literature, a general and highly effective method for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinylimine. The following is a representative protocol adapted from the literature for the synthesis of related compounds.
Materials:
-
4-Chloro-γ-chlorobutyrophenone
-
(R)- or (S)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide
-
Grignard reagent (e.g., vinylmagnesium bromide or an appropriate arylmagnesium bromide)
-
Anhydrous solvents (THF, diethyl ether)
-
Hydrochloric acid (in a suitable solvent like dioxane or methanol)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Condensation to form the N-sulfinylimine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-γ-chlorobutyrophenone and the chosen enantiomer of tert-butanesulfinamide in anhydrous THF. Add titanium(IV) ethoxide and stir the reaction mixture at room temperature for several hours until the formation of the imine is complete (monitored by TLC or LC-MS).
-
Diastereoselective Grignard Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C). Slowly add the Grignard reagent dropwise. The choice of Grignard reagent will determine the substituent at the 2-position. For the synthesis of a precursor to 2-(4-chlorophenyl)pyrrolidine, an appropriate Grignard reagent would be used. Allow the reaction to proceed at low temperature for several hours.
-
Cyclization: Upon completion of the Grignard addition, the reaction mixture is typically warmed to room temperature, which can facilitate the intramolecular cyclization to form the pyrrolidine ring.
-
Deprotection: After quenching the reaction and performing an aqueous workup, the N-sulfinyl group is removed by treating the product with a solution of hydrochloric acid in a suitable solvent.
-
Purification: The final product, this compound, is then purified by column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound. The specific Grignard reagent and reaction conditions will need to be carefully selected.
In Vitro Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-labeled inhibitors for determining non-specific binding (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
This compound as the test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate cell membrane preparation, and the radioligand at a concentration near its Kₑ value.
-
Addition of Test Compound: Add varying concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of the respective non-labeled inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol outlines a general procedure for in vivo microdialysis in rats to measure extracellular levels of dopamine and serotonin in a specific brain region (e.g., the nucleus accumbens) following administration of this compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for administration.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for a few days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the effect of the compound on extracellular dopamine and serotonin levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the data statistically.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the potential mechanism of action of this compound as a monoamine reuptake inhibitor and a typical experimental workflow for its evaluation.
Figure 1: Proposed mechanism of action of this compound as a monoamine reuptake inhibitor.
Figure 2: A typical experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel CNS-active compounds. Based on its structural characteristics, it is hypothesized to function as a monoamine reuptake inhibitor, with potential applications in the treatment of depression, ADHD, and other neurological and psychiatric disorders. Further research, including its enantioselective synthesis and comprehensive in vitro and in vivo pharmacological characterization, is necessary to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for initiating such investigations. The lack of specific data for this compound highlights an opportunity for novel research in the field of medicinal chemistry and neuropharmacology.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-(4-Chlorophenyl)pyrrolidine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative that holds potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. This strategy is a powerful tool for the synthesis of enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its pharmacological activity.
This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in asymmetric alkylation and aldol reactions. While specific documented applications of this particular auxiliary are limited, the provided protocols are based on well-established procedures for structurally related 2-aryl-pyrrolidine and proline-derived auxiliaries. These protocols serve as a robust starting point for researchers to develop specific methodologies for their synthetic targets.
A key advantage of this chiral auxiliary is its accessibility through biocatalytic methods, which can provide high enantiopurity. A protocol for its synthesis is also included.
Synthesis of this compound
A highly efficient method for the synthesis of this compound is through a transaminase-triggered cyclization of an ω-chloroketone. This biocatalytic approach offers excellent enantioselectivity.[1]
Experimental Protocol: Biocatalytic Synthesis
-
Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., potassium phosphate buffer) is prepared.
-
Addition of Reagents: To the buffer, add the ω-chloroketone precursor (5-chloro-1-(4-chlorophenyl)pentan-1-one), a sacrificial amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor.
-
Enzyme Addition: The reaction is initiated by the addition of a selected (R)-selective transaminase.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the conversion by HPLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically basified and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography to yield the highly enantiomerically enriched this compound.[1]
Asymmetric Alkylation of Ketones
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Using this compound as a chiral auxiliary, a prochiral ketone can be converted into a chiral ketone with high enantioselectivity. The general strategy involves the formation of a chiral enamine, followed by diastereoselective alkylation and subsequent hydrolysis to release the chiral ketone and recover the auxiliary.
General Workflow:
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocol (Adapted from related pyrrolidine auxiliaries):
-
Enamine Formation: To a solution of the prochiral ketone (1.0 eq) in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere, add this compound (1.2 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting ketone is consumed. The solvent is then removed under reduced pressure.
-
Alkylation: The crude enamine is dissolved in a dry solvent (e.g., THF) and cooled to -78 °C. A solution of the alkylating agent (e.g., an alkyl halide, 1.5 eq) in the same solvent is added dropwise. The reaction is stirred at this temperature for several hours and then allowed to warm slowly to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous buffer (e.g., saturated sodium bicarbonate solution). The mixture is stirred vigorously until hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the chiral ketone from the recovered chiral auxiliary.
Representative Data (for related 2-aryl-pyrrolidine auxiliaries):
| Ketone | Electrophile | Yield (%) | d.e. (%) |
| Cyclohexanone | Benzyl bromide | 85-95 | >95 |
| Cyclopentanone | Methyl iodide | 80-90 | >90 |
| Propiophenone | Ethyl iodide | 75-85 | >90 |
| Note: This data is representative of highly effective pyrrolidine auxiliaries and should be considered as a target for optimization with this compound. |
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. By attaching this compound to a carbonyl compound (e.g., an ester or ketone) to form a chiral enolate precursor, a subsequent reaction with an aldehyde can proceed with high diastereoselectivity.
Reaction Pathway:
Caption: Pathway for an auxiliary-controlled asymmetric aldol reaction.
Experimental Protocol (Adapted from N-acyl pyrrolidine auxiliaries):
-
Preparation of the N-Acyl Auxiliary: this compound (1.0 eq) is acylated with the desired acyl chloride or anhydride (1.1 eq) in the presence of a non-nucleophilic base (e.g., triethylamine) in a dry solvent like dichloromethane at 0 °C to room temperature. The product is purified by standard work-up and chromatography.
-
Enolate Formation: The N-acyl pyrrolidine derivative (1.0 eq) is dissolved in dry THF under an inert atmosphere and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to form the chiral enolate.
-
Aldol Addition: The aldehyde (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred for a few hours at this temperature until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.
-
Auxiliary Cleavage and Product Isolation: The chiral auxiliary can be cleaved from the aldol adduct by hydrolysis (e.g., with LiOH) to yield the chiral β-hydroxy acid, or by reduction (e.g., with LiAlH₄) to afford the chiral 1,3-diol. The product is then purified by chromatography.
Representative Data (for related proline-derived auxiliaries):
| Aldehyde | Enolate Source (Acyl group) | Yield (%) | d.r. (syn:anti) |
| Benzaldehyde | Propionyl | 80-90 | >95:5 |
| Isobutyraldehyde | Acetyl | 75-85 | >90:10 |
| Cinnamaldehyde | Propionyl | 80-95 | >98:2 |
| Note: This data is representative and the diastereoselectivity will depend on the specific enolate geometry, which is influenced by the chiral auxiliary and reaction conditions. |
Conclusion
This compound presents a promising chiral auxiliary for asymmetric synthesis, with its enantiomerically pure form being accessible through efficient biocatalytic methods. The protocols provided herein, adapted from well-established methodologies for related chiral auxiliaries, offer a solid foundation for researchers to explore its application in asymmetric alkylation and aldol reactions. Optimization of reaction conditions will be crucial to achieve high levels of stereoselectivity for specific substrates. The ability to recover and reuse the chiral auxiliary is a key advantage of this synthetic strategy, making it an attractive approach in the development of complex chiral molecules for the pharmaceutical and other fine chemical industries.
References
Application Notes and Protocols for (R)-2-(4-Chlorophenyl)pyrrolidine in Organocatalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the use of (R)-2-(4-Chlorophenyl)pyrrolidine as a primary organocatalyst in aldol reactions is not extensively available in the reviewed literature. The following application notes and protocols are presented as a hypothetical, yet scientifically grounded, guide based on the well-established catalytic activity of structurally related 2-arylpyrrolidines and proline derivatives in asymmetric aldol additions. These protocols are intended to serve as a starting point for the investigation and optimization of this compound as a potential organocatalyst.
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are prevalent in a vast array of natural products and pharmaceutical agents. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts for this transformation. They typically operate via an enamine-based catalytic cycle, mimicking the action of natural aldolase enzymes.
This compound, a chiral secondary amine, possesses the key structural features necessary for effective enamine catalysis. The pyrrolidine ring provides the secondary amine for enamine formation, while the chiral center at the 2-position is expected to induce facial selectivity in the subsequent nucleophilic attack on the aldehyde. The 4-chlorophenyl substituent may influence the catalyst's steric and electronic properties, potentially impacting its reactivity and stereoselectivity.
This document provides a hypothetical framework for the application of this compound in the asymmetric aldol reaction between aldehydes and ketones.
Proposed Catalytic Cycle
The proposed catalytic cycle for the this compound-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate from the ketone and the catalyst. This enamine then attacks the electrophilic aldehyde in a stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the aldol reaction.
Hypothetical Application: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
This section outlines a hypothetical experimental protocol and expected results for the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by this compound. The conditions are adapted from established protocols for similar pyrrolidine-based catalysts.
Quantitative Data Summary
The following table summarizes the expected outcomes based on reactions catalyzed by analogous 2-substituted pyrrolidines. Optimization of reaction conditions would be necessary to achieve these results with this compound.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 25 | 24 | 85 | 95:5 | 92 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | NMP | 25 | 24 | 82 | 93:7 | 90 |
| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | Toluene | 0 | 48 | 75 | 96:4 | 94 |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 20 | DMSO | 25 | 36 | 88 | 92:8 | 89 |
| 5 | Benzaldehyde | Acetone | 30 | Neat | 25 | 72 | 70 | - | 85 |
Note: This data is hypothetical and serves as a target for optimization studies.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
Anhydrous Solvent (e.g., DMSO, Toluene)
-
Deuterated Chloroform (CDCl₃) for NMR
-
Reagents for workup and purification (e.g., saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Chiral HPLC system
Caption: General workflow for the aldol reaction.
Protocol:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
-
Under a nitrogen atmosphere, add the anhydrous solvent (1.0 mL).
-
Stir the solution at the desired reaction temperature (e.g., 25 °C or 0 °C).
-
Add the ketone (e.g., cyclohexanone, 2.5 mmol, 5.0 eq.) to the catalyst solution.
-
After stirring for 10 minutes, add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 eq.).
-
Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Characterization of the Aldol Product
The structure of the aldol product can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS). The relative stereochemistry (anti or syn) can be determined by analyzing the coupling constants of the methine protons in the ¹H NMR spectrum. The absolute stereochemistry would be predicted based on the established models for proline-catalyzed aldol reactions and would require further confirmation, for instance, by X-ray crystallography of a suitable derivative.
Conclusion and Outlook
While direct experimental validation is pending, the structural analogy of this compound to known successful organocatalysts suggests its potential utility in asymmetric aldol reactions. The provided hypothetical protocols and data serve as a valuable starting point for researchers to explore its catalytic activity. Further studies, including the optimization of reaction parameters (catalyst loading, solvent, temperature, and additives), are essential to fully evaluate the efficacy of this catalyst. The insights gained from such investigations will contribute to the broader understanding of structure-activity relationships in pyrrolidine-based organocatalysis and may lead to the development of novel and efficient catalysts for asymmetric synthesis.
Application Notes and Protocols for Enantioselective Michael Addition using (R)-2-(4-Chlorophenyl)pyrrolidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective Michael addition reaction catalyzed by (R)-2-(4-Chlorophenyl)pyrrolidine and its derivatives. The focus is on the addition of aldehydes and ketones to nitroalkenes, a crucial carbon-carbon bond-forming reaction in the synthesis of chiral molecules for pharmaceuticals and other biologically active compounds. While specific data for the parent this compound is limited in readily available literature, the protocols and data presented here are based on closely related and highly efficient diarylprolinol silyl ether catalysts, which share the core pyrrolidine scaffold and catalytic mechanism.
Introduction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. Chiral pyrrolidine derivatives, particularly diarylprolinol silyl ethers, are among the most successful classes of organocatalysts for a variety of enantioselective transformations.[1] These catalysts operate via an enamine-based mechanism, effectively activating carbonyl compounds towards nucleophilic attack on Michael acceptors. The enantioselectivity is controlled by the chiral environment created by the catalyst, directing the approach of the electrophile to one face of the enamine intermediate.
The Michael addition of carbonyl compounds to nitroalkenes is a particularly valuable reaction, as the resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be readily converted into other functional groups.[2]
Catalytic Cycle and Reaction Mechanism
The enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a pyrrolidine derivative, proceeds through the following key steps:
-
Enamine Formation: The chiral pyrrolidine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate.
-
Michael Addition: The enamine attacks the β-position of the electron-deficient nitroalkene in a stereocontrolled manner. The bulky substituents on the catalyst direct the nitroalkene to a specific face of the enamine.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral γ-nitro aldehyde product and regenerate the catalyst for the next catalytic cycle.
Caption: Catalytic cycle for the enantioselective Michael addition.
Data Presentation
The following tables summarize the performance of related diarylprolinol silyl ether catalysts in the enantioselective Michael addition of aldehydes and ketones to nitroalkenes. These results provide a strong indication of the expected outcomes when using this compound catalysts under similar conditions.
Table 1: Enantioselective Michael Addition of Aldehydes to Nitroalkenes [1][3]
| Entry | Aldehyde (R¹) | Nitroalkene (R²) | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | β-Nitrostyrene | 5 | Ionic Liquid | 95 | >95:5 | 95 |
| 2 | Butanal | β-Nitrostyrene | 5 | Ionic Liquid | 92 | >95:5 | 93 |
| 3 | Pentanal | β-Nitrostyrene | 5 | Ionic Liquid | 90 | >95:5 | 94 |
| 4 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 1 | Toluene | 91 | 94:6 | 98 |
| 5 | Propanal | (E)-1-Nitro-4-chlorostyrene | 0.25 | CH₂Cl₂ | 94 | 95:5 | >99.5 |
| 6 | Isovaleraldehyde | β-Nitrostyrene | 5 | CH₂Cl₂ | 85 | 92:8 | 99 |
Table 2: Enantioselective Michael Addition of Ketones to Nitroolefins [2][4]
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | β-Nitrostyrene | 20 | Brine | 95 | 98:2 | 99 |
| 2 | Cyclohexanone | (E)-1-Nitro-4-fluorostyrene | 20 | Brine | 92 | 97:3 | 98 |
| 3 | Cyclohexanone | (E)-1-Nitro-4-chlorostyrene | 20 | Brine | 93 | 97:3 | 98 |
| 4 | Cyclopentanone | β-Nitrostyrene | 10 | Toluene | 90 | 95:5 | 97 |
| 5 | Acetone | β-Nitrostyrene | 20 | Toluene | 85 | - | 96 |
| 6 | Cyclohexanone | (E)-1-Nitro-3-methoxystyrene | 20 | Brine | 94 | 98:2 | 99 |
Experimental Protocols
The following are general protocols for the enantioselective Michael addition. Optimization of reaction conditions (solvent, temperature, catalyst loading) may be necessary for specific substrates.
General Protocol for the Michael Addition of Aldehydes to Nitroalkenes
This protocol is adapted from procedures using diarylprolinol silyl ether catalysts.[1][3]
Materials:
-
This compound or a related diarylprolinol silyl ether catalyst
-
Aldehyde (freshly distilled)
-
Nitroalkene
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or an ionic liquid)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroalkene (1.0 mmol) and the anhydrous solvent (2.0 mL).
-
Add the this compound catalyst (0.01-0.20 mmol, 1-20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.2-2.0 mmol, 1.2-2.0 equivalents) dropwise with stirring.
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for aldehyde Michael addition.
General Protocol for the Michael Addition of Ketones to Nitroolefins
This protocol is based on methodologies developed for pyrrolidine-based bifunctional organocatalysts.[2][4]
Materials:
-
This compound catalyst
-
Ketone
-
Nitroolefin
-
Solvent (e.g., Toluene, Brine)
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve the nitroolefin (0.5 mmol) and the ketone (1.0 mmol, 2.0 equivalents) in the chosen solvent (1.0 mL).
-
Add the this compound catalyst (0.05-0.1 mmol, 10-20 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the product.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using ¹H NMR and chiral HPLC, respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Derivatization of (R)-2-(4-Chlorophenyl)pyrrolidine for Novel Ligand Synthesis
Introduction
The (R)-2-(4-Chlorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional architecture that allows for efficient exploration of pharmacophore space.[1] The presence of the 4-chlorophenyl group at the 2-position is a key feature in a variety of biologically active molecules, contributing to interactions with molecular targets and influencing pharmacokinetic properties.[2][3] Derivatives of this scaffold have shown significant potential across multiple therapeutic areas, including as antibacterial agents that inhibit DNA gyrase and topoisomerase IV, and as potent antituberculosis agents.[2][3] This document provides detailed protocols for the derivatization of the pyrrolidine nitrogen via N-alkylation and N-acylation to generate diverse libraries of novel ligands for screening and development.
Core Scaffold:
Experimental Protocols
Two primary methods for derivatizing the secondary amine of the pyrrolidine ring are direct N-alkylation and N-acylation. These protocols provide a robust foundation for synthesizing a wide range of analogs.
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution
This protocol details the N-alkylation of this compound using an alkyl halide in the presence of a mild base. This method is effective for introducing a variety of alkyl, benzyl, or other functionalized groups.[5][6]
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (Silica gel, solvents for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile (approx. 0.1 M solution).
-
Add finely powdered potassium carbonate (2.0 eq.) to the suspension.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture via syringe.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
Protocol 2: N-Acylation with Acyl Chlorides
This protocol describes the formation of an amide linkage by reacting the pyrrolidine with an acyl chloride. This is a crucial method for synthesizing ligands where an amide carbonyl is important for target binding, such as in certain kappa opioid receptor agonists.[7]
Materials:
-
This compound
-
Acyl Chloride (e.g., 3,4-Dichlorophenylacetyl chloride) (1.05 eq.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cool the mixture to 0°C using an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred pyrrolidine solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-acylated derivative.
Data Presentation
The biological activity of ligands derived from the (4-chlorophenyl)pyrrolidine scaffold is highly dependent on the nature of the substituent on the pyrrolidine nitrogen. The following tables summarize representative data for reaction outcomes and biological activities of related compounds found in the literature.
Table 1: Representative Reaction Outcomes
| Derivative Type | Protocol | R-Group Example | Typical Yield | Purity (LC-MS) |
| N-Alkylated | 1 | Benzyl | 75-90% | >95% |
| N-Alkylated | 1 | Ethyl | 80-95% | >98% |
| N-Acylated | 2 | 3,4-Dichlorophenylacetyl | 70-85% | >97% |
| N-Acylated | 2 | Benzoyl | 85-95% | >98% |
Note: Yields and purity are illustrative and can vary based on specific substrates and reaction conditions.
Table 2: Biological Activity of (4-Chlorophenyl)pyrrolidine Analogs
| Compound Class | Target | Assay | Activity | Reference |
| 1,2,4-Oxadiazole Pyrrolidine Derivative | E. coli DNA Gyrase | Inhibition | IC₅₀ = 120 ± 10 nM | [2][3] |
| 1,2,4-Oxadiazole Pyrrolidine Derivative | E. coli DNA Gyrase | Inhibition | IC₅₀ = 210 ± 20 nM | [2][3] |
| Pyrrolidinyl-hexahydro-pyranopiperazine | Kappa Opioid Receptor (KOR) | Binding Affinity | Kᵢ = 1.6 nM | [7] |
| Pyrrolidinyl-hexahydro-pyranopiperazine | Mu Opioid Receptor (MOR) | Binding Affinity | Kᵢ > 10,000 nM | [7] |
| Pyrrolidinyl-hexahydro-pyranopiperazine | Delta Opioid Receptor (DOR) | Binding Affinity | Kᵢ > 10,000 nM | [7] |
Visualizations
Experimental and Screening Workflow
The following diagram illustrates the general workflow from ligand synthesis to biological evaluation.
Caption: Workflow for synthesis, purification, and evaluation of novel ligands.
Structure-Activity Relationship (SAR) Logic
This diagram illustrates the core concept of generating a structure-activity relationship by modifying the substituent on the pyrrolidine nitrogen.
Caption: Logical diagram of Structure-Activity Relationship (SAR) development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-2-(4-Chlorophenyl)pyrrolidine in the Synthesis of Pharmaceutical Intermediates
Introduction
(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid pyrrolidine scaffold and the presence of a stereocenter make it a valuable building block for the enantioselective synthesis of complex biologically active molecules. The 4-chlorophenyl substituent is a common feature in many pharmaceutical agents, contributing to favorable pharmacokinetic and pharmacodynamic properties. These application notes provide a detailed overview of the use of this compound and its analogs in the synthesis of key pharmaceutical intermediates, with a specific focus on the preparation of antihistaminic agents.
Core Application: Synthesis of Clemastine Precursors
A prominent application of chiral building blocks containing the 4-chlorophenyl moiety is in the synthesis of the H1-antihistamine, Clemastine. The (R,R)-enantiomer of Clemastine is the active pharmaceutical ingredient. The synthesis involves the crucial coupling of a chiral tertiary alcohol with a chiral pyrrolidine derivative. While the exact this compound is a key structural component, the synthesis of Clemastine intermediates provides a representative and detailed protocol for the application of such chiral synthons.
The key transformation is an O-alkylation reaction where the tertiary alcohol is coupled with a suitable chloroethylpyrrolidine derivative to form the ether linkage present in Clemastine.[1]
Reaction Scheme:
This reaction highlights the importance of the stereochemistry of both the alcohol and the pyrrolidine derivative to obtain the desired enantiomerically pure final product.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Clemastine and its intermediates, based on reported synthetic routes.
| Intermediate/Product | Starting Materials | Reagents and Conditions | Yield (%) | Purity/Selectivity |
| Racemic Clemastine | 1-(4-chlorophenyl)-1-phenylethanol, N-methyl-2-(2-chloroethyl)pyrrolidine | Sodamide (NaNH2) | High | Racemic mixture |
| Clemastine Fumarate (crude) | Racemic Clemastine succinate | L-(+)-tartaric acid, Acetone/Water, then Fumaric acid | Not specified | Chiral resolution step |
| Clemastine Fumarate (pure) | Crude Clemastine Fumarate | Recrystallization from aqueous acetone | High | >99.5% Purity, >99.9% Optical Purity |
Experimental Protocols
Protocol 1: Synthesis of Racemic Clemastine
This protocol describes the synthesis of racemic Clemastine by the coupling of 1-(4-chlorophenyl)-1-phenylethanol with N-methyl-2-(2-chloroethyl)pyrrolidine. This serves as a foundational method that can be adapted for an enantioselective synthesis using the appropriate chiral starting materials.
Materials:
-
1-(4-chlorophenyl)-1-phenylethanol
-
N-methyl-2-(2-chloroethyl)pyrrolidine
-
Sodamide (NaNH2)
-
Toluene (anhydrous)
-
Succinic acid
-
Petroleum ether
-
Sodium hydroxide solution
Procedure:
-
To a solution of 1-(4-chlorophenyl)-1-phenylethanol in anhydrous toluene, add sodamide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 1-2 hours to ensure the formation of the alkoxide.
-
Add a solution of N-methyl-2-(2-chloroethyl)pyrrolidine in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude racemic Clemastine.
-
Dissolve the crude product in a suitable solvent and add succinic acid to precipitate racemic Clemastine succinate. Filter and dry the solid.[2][3]
Protocol 2: Chiral Resolution of Clemastine
This protocol outlines the resolution of racemic Clemastine to obtain the desired (R,R)-enantiomer.
Materials:
-
Racemic Clemastine succinate
-
Sodium hydroxide solution
-
Petroleum ether
-
Acetone
-
Water
-
L-(+)-tartaric acid
-
Fumaric acid
Procedure:
-
Dissolve racemic Clemastine succinate in water and adjust the pH to approximately 10 with a sodium hydroxide solution to liberate the free base.
-
Extract the aqueous solution with petroleum ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the residue in a mixture of acetone and water (e.g., 20:1 v/v) and heat to 50-60 °C with stirring.
-
Add L-(+)-tartaric acid to the solution to selectively precipitate the salt of the unwanted (S,S)-enantiomer.
-
Cool the mixture and filter to remove the precipitated tartrate salt.
-
To the filtrate containing the enriched (R,R)-enantiomer, add fumaric acid to precipitate (R,R)-Clemastine fumarate.
-
Cool the mixture to induce crystallization, filter the solid, and wash with a cold solvent.
-
The crude (R,R)-Clemastine fumarate can be further purified by recrystallization from an aqueous acetone solution to achieve high optical and chemical purity.[2][3]
Mandatory Visualizations
Logical Workflow for Clemastine Synthesis
Caption: Workflow for the synthesis and resolution of Clemastine.
Signaling Pathway (Illustrative)
While this compound is a synthetic intermediate and not directly involved in biological signaling, the final product, Clemastine, acts as a histamine H1 receptor antagonist. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of Clemastine as an H1 antagonist.
Conclusion
This compound and its structural analogs are pivotal chiral building blocks in the synthesis of pharmaceutical intermediates. The protocols outlined for the synthesis of Clemastine intermediates demonstrate a practical application of these synthons. The ability to introduce a specific stereocenter with a 4-chlorophenyl group is crucial for the development of enantiomerically pure drugs with improved efficacy and reduced side effects. Further research into novel synthetic methodologies utilizing such chiral pyrrolidines will continue to be a significant area of interest in drug discovery and development.
References
- 1. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 3. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids using (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even cause adverse effects. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts through the reaction of a racemic mixture with a chiral resolving agent.[1][2][3][4][5] This application note provides a detailed protocol for the chiral resolution of a generic racemic carboxylic acid using the chiral amine (R)-2-(4-Chlorophenyl)pyrrolidine as the resolving agent. While specific experimental data for this particular resolving agent is not widely published, the principles and protocols outlined here are based on the well-established methodology of diastereomeric salt crystallization and can be adapted by researchers as a starting point for their specific racemic mixtures.[6][7]
The fundamental principle involves the reaction of a racemic carboxylic acid, (±)-R-COOH, with a single enantiomer of a chiral amine, in this case, this compound, to form a pair of diastereomeric salts: [(R)-R-COO⁻ • (R)-amine-H⁺] and [(S)-R-COO⁻ • (R)-amine-H⁺]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent system.[1][2][4][6][7] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, allowing for the separation of the enantiomers.
Key Considerations for Successful Resolution
Several factors are crucial for achieving efficient chiral resolution via diastereomeric salt crystallization:
-
Choice of Resolving Agent: The resolving agent should be of high optical purity and readily available. It should form a stable, crystalline salt with the racemic compound.
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts.[8] A systematic screening of various solvents and solvent mixtures is often necessary to identify optimal conditions.
-
Temperature Profile: The temperature at which crystallization occurs can significantly impact the yield and enantiomeric excess of the desired product. Controlled cooling is often employed to promote the growth of high-purity crystals.[8]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can affect the efficiency of the resolution. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.
Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data for the chiral resolution of a generic racemic carboxylic acid, (±)-2-phenylpropanoic acid, with this compound. This serves as an illustrative example of how to present experimental results.
| Substrate (Racemic Acid) | Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| (±)-2-Phenylpropanoic Acid | This compound | Ethanol:Water (9:1) | 1:0.5 | 45 (as less soluble salt) | >98% (R-enantiomer) |
| (±)-2-Phenylpropanoic Acid | This compound | Isopropanol | 1:0.6 | 40 (as less soluble salt) | 95% (R-enantiomer) |
| (±)-2-Phenylpropanoic Acid | This compound | Acetone | 1:0.5 | 35 (as less soluble salt) | 90% (R-enantiomer) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the chiral resolution of a generic racemic carboxylic acid using this compound.
Materials:
-
Racemic carboxylic acid
-
This compound (high optical purity)
-
Selected solvent (e.g., Ethanol, Isopropanol, Acetone, or mixtures with water)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
-
Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC, Chiral GC, or polarimeter)
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent or solvent mixture with gentle heating and stirring until a clear solution is obtained.
-
Addition of Resolving Agent: To the warm solution, add this compound (0.5-1.0 equivalent) either neat or as a solution in the same solvent.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.[8]
-
Isolation of Diastereomeric Salt: Once crystallization is complete, collect the solid by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Salt Dissolution: Suspend the dried diastereomeric salt in water.
-
Acidification: Add an aqueous solution of a strong acid (e.g., 1 M HCl) dropwise with stirring until the pH of the solution is acidic (typically pH 1-2). This will protonate the carboxylate and break the salt.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid into a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee%) of the recovered acid using an appropriate analytical technique such as chiral HPLC.
Protocol 3: Recovery of the Resolving Agent
-
Basification: Take the acidic aqueous layer from the extraction step (Protocol 2, step 3) and make it basic by adding an aqueous solution of a strong base (e.g., 1 M NaOH) until the pH is approximately 10-12.
-
Extraction: Extract the liberated this compound into a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent and remove the solvent under reduced pressure to recover the chiral resolving agent, which can potentially be reused.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Catalysis with (R)-2-(4-Chlorophenyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (R)-2-(4-Chlorophenyl)pyrrolidine derivatives, specifically diarylprolinol silyl ethers, in asymmetric catalysis. This class of organocatalysts is highly effective in a variety of enantioselective transformations, offering a powerful tool for the synthesis of chiral molecules in pharmaceutical and chemical research.
Introduction
Organocatalysis has emerged as a crucial pillar in asymmetric synthesis, providing an alternative to metal-based catalysts.[1] Among the various classes of organocatalysts, chiral pyrrolidine derivatives have proven to be exceptionally versatile and efficient.[2][3] this compound, particularly when incorporated into a diarylprolinol silyl ether framework, serves as a powerful catalyst for a range of asymmetric reactions. These catalysts operate through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, enabling highly stereocontrolled carbon-carbon and carbon-heteroatom bond formations.[4]
The presence of the 4-chlorophenyl group can influence the steric and electronic properties of the catalyst, potentially enhancing selectivity and reactivity in specific applications. These catalysts are particularly effective in Michael additions, aldol reactions, and cycloadditions.[4][5]
Key Applications and Reaction Mechanisms
This compound-based diarylprolinol silyl ethers are primarily used to catalyze reactions via two main activation modes:
-
Enamine Catalysis (HOMO-raising): The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with various electrophiles in a highly stereocontrolled manner. A common application is the asymmetric Michael addition of aldehydes to nitroolefins.
-
Iminium Ion Catalysis (LUMO-lowering): The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. This mode is frequently employed in conjugate additions.
Experimental Protocols
The following protocols are representative examples of how this compound-derived diarylprolinol silyl ether catalysts can be employed in asymmetric synthesis.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol describes a general procedure for the enantioselective conjugate addition of an aldehyde to a nitroolefin, a key reaction for the synthesis of chiral γ-nitro aldehydes, which are versatile synthetic intermediates.
Reaction Scheme:
Materials:
-
(R)-2-[Bis(4-chlorophenyl)(trimethylsilyloxy)methyl]pyrrolidine (Catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Dichloromethane, Toluene, or Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroolefin (0.5 mmol, 1.0 equiv).
-
Add the solvent (1.0 mL).
-
Add the (R)-2-[Bis(4-chlorophenyl)(trimethylsilyloxy)methyl]pyrrolidine catalyst (0.05 mmol, 10 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aldehyde (1.5 mmol, 3.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for the time indicated in the data table (typically 12-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The following tables summarize typical quantitative data for asymmetric Michael additions catalyzed by diarylprolinol silyl ether catalysts with structural similarities to this compound derivatives.
Table 1: Asymmetric Michael Addition of Propanal to various Nitroolefins
| Entry | Nitroolefin (R²) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C₆H₅ | 24 | 95 | 95:5 | 98 |
| 2 | 4-NO₂-C₆H₄ | 20 | 98 | 96:4 | 99 |
| 3 | 4-Cl-C₆H₄ | 24 | 96 | 95:5 | 97 |
| 4 | 4-MeO-C₆H₄ | 36 | 92 | 93:7 | 96 |
| 5 | 2-Thienyl | 28 | 94 | 94:6 | 97 |
Conditions: Nitroolefin (0.5 mmol), propanal (1.5 mmol), catalyst (10 mol%) in CH₂Cl₂ (1.0 mL) at room temperature.
Table 2: Asymmetric Michael Addition of various Aldehydes to trans-β-Nitrostyrene
| Entry | Aldehyde (R¹) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | 28 | 93 | 94:6 | 97 |
| 3 | Pentanal | 30 | 91 | 92:8 | 96 |
| 4 | Isovaleraldehyde | 48 | 88 | 90:10 | 95 |
| 5 | Cyclohexanecarboxaldehyde | 48 | 85 | 88:12 | 94 |
Conditions: trans-β-Nitrostyrene (0.5 mmol), aldehyde (1.5 mmol), catalyst (10 mol%) in CH₂Cl₂ (1.0 mL) at room temperature.
Visualizations
Experimental Workflow
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-2-(4-Chlorophenyl)pyrrolidine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(4-Chlorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its rigid pyrrolidine ring and the presence of a 4-chlorophenyl group provide a key structural motif for designing compounds with diverse pharmacological activities, including central nervous system (CNS) agents, anticancer therapeutics, and metabolic disease modulators. This document provides an overview of its applications, detailed experimental protocols for the synthesis of representative bioactive molecules, and a summary of their biological activities.
Introduction to this compound in Drug Discovery
The pyrrolidine ring is a privileged scaffold in drug discovery due to its ability to introduce conformational rigidity and provide a key interaction point with biological targets. When substituted with a 4-chlorophenyl group at the 2-position in the (R)-configuration, this building block offers a unique combination of chirality, hydrophobicity, and potential for hydrogen bonding interactions, making it an attractive starting point for the development of novel therapeutics.
One of the most prominent examples of a drug synthesized from a related chiral precursor is Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and anxiety disorders. The 4-chlorophenyl group in these molecules often plays a crucial role in binding to the target protein. Beyond CNS applications, derivatives of this compound have shown promise as inhibitors of the MDM2-p53 interaction for cancer therapy and as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ) for the treatment of metabolic diseases.
Synthesis of Bioactive Molecules: Experimental Protocols
The secondary amine of the pyrrolidine ring serves as a convenient handle for introducing various substituents through N-alkylation or reductive amination, allowing for the exploration of a broad chemical space.
General Protocol for N-Alkylation
N-alkylation is a fundamental transformation for modifying the this compound scaffold. This protocol describes a general procedure for the synthesis of N-alkylated derivatives.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then stirred at room temperature or heated (e.g., 50-80 °C) for a period of 2-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired N-alkylated derivative.
General Protocol for Reductive Amination
Reductive amination provides an alternative route to N-substituted derivatives, particularly for introducing functionalized alkyl groups via reaction with aldehydes or ketones.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, methanol)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, a catalytic amount of acetic acid can be added.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reducing agent (1.2-1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Bioactive Molecules and their Quantitative Data
Derivatives of this compound have been investigated for their activity against various biological targets. The following tables summarize the quantitative biological data for representative compounds.
MDM2-p53 Interaction Inhibitors
The interaction between MDM2 and the tumor suppressor p53 is a key target in cancer therapy. Spiro-oxindole derivatives incorporating the this compound scaffold have shown potent inhibitory activity.
| Compound ID | Structure | Target | Ki (nM) | IC50 (nM) | Reference |
| MI-77301 | Spiro-oxindole derivative | MDM2 | <1 | 13 | [1] |
| AA-115/APG-115 | Spiro-oxindole derivative | MDM2 | <1 | 13 | [1] |
Central Nervous System (CNS) Agents
The 4-chlorophenyl-pyrrolidine motif is a key pharmacophore in several CNS-active compounds, most notably in the SSRI, Sertraline.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Sertraline | Serotonin Transporter (SERT) | 0.26 | - | [2] |
| N-Desmethylsertraline | Serotonin Transporter (SERT) | 2.0 | - | [3] |
Signaling Pathways and Mechanisms of Action
Sertraline: Inhibition of Serotonin Reuptake
Sertraline, a well-established antidepressant, exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter and enhancing serotonergic neurotransmission.[4][5]
Signaling Pathway of Sertraline
Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor (SSRI).
Conclusion
This compound is a cornerstone chiral building block for the synthesis of a diverse range of bioactive molecules. Its utility has been demonstrated in the development of drugs targeting the central nervous system, cancer, and metabolic disorders. The straightforward derivatization of its secondary amine functionality through methods like N-alkylation and reductive amination allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The provided protocols offer a foundation for researchers to synthesize novel derivatives and explore their therapeutic potential. Further investigation into new synthetic methodologies and the biological evaluation of novel analogs will continue to expand the importance of this versatile scaffold in drug discovery.
References
- 1. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-2-(4-Chlorophenyl)pyrrolidine in Multi-Step Organic Synthesis
(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with the electronic properties of the 4-chlorophenyl group, makes it a valuable starting material for the synthesis of a diverse range of complex molecules, including biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in a representative multi-step synthesis, highlighting its role as a versatile intermediate for creating libraries of compounds for drug discovery and development.
The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and natural products. The stereocenter at the 2-position of this compound allows for the synthesis of enantiomerically pure target molecules, which is crucial for understanding structure-activity relationships (SAR) and ensuring target specificity in drug development.
Application Notes
The synthetic utility of this compound is demonstrated here in a multi-step sequence involving N-protection, deprotection, and subsequent functionalization. This sequence is a common strategy employed in the synthesis of analogues for biological screening.
1. N-Benzylation as a Protective Strategy:
The secondary amine of the pyrrolidine ring is often protected to prevent unwanted side reactions during subsequent synthetic transformations. N-benzylation is a widely used protection strategy as the benzyl group is relatively stable to a variety of reaction conditions but can be readily removed under specific hydrogenolysis conditions. This protection step yields (R)-1-benzyl-2-(4-chlorophenyl)pyrrolidine, a key intermediate for further diversification.
2. Deprotection and Amide Coupling:
Following transformations on other parts of the molecule (not shown in this specific example but a common reason for protection), the N-benzyl group can be removed via catalytic hydrogenation. The resulting free secondary amine can then be coupled with a variety of carboxylic acids to form amides. This amide coupling step is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functional groups to explore SAR. In this example, the deprotected pyrrolidine is coupled with acetyl chloride to yield (R)-1-acetyl-2-(4-chlorophenyl)pyrrolidine.
Logical Workflow for Synthesis
Caption: A logical workflow for the multi-step synthesis starting from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the multi-step synthesis illustrated above.
Step 1: Synthesis of (R)-1-Benzyl-2-(4-chlorophenyl)pyrrolidine
This protocol describes the N-benzylation of this compound.
Reaction Scheme:
Caption: N-Benzylation of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 181.66 | 10.0 | 1.82 g |
| Benzyl bromide | 171.04 | 11.0 | 1.28 mL |
| Potassium carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.82 g, 10.0 mmol) and acetonitrile (50 mL).
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.
-
Add benzyl bromide (1.28 mL, 11.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 hexane:ethyl acetate) to afford (R)-1-benzyl-2-(4-chlorophenyl)pyrrolidine as a pale yellow oil.
Expected Yield and Characterization:
-
Yield: 85-95%
-
Appearance: Pale yellow oil
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure. Mass spectrometry can confirm the molecular weight.
Step 2: Synthesis of this compound (Debenzylation)
This protocol describes the removal of the N-benzyl group to regenerate the parent pyrrolidine. This step is crucial for subsequent functionalization of the nitrogen atom.
Reaction Scheme:
Caption: Debenzylation of (R)-1-Benzyl-2-(4-chlorophenyl)pyrrolidine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (R)-1-Benzyl-2-(4-chlorophenyl)pyrrolidine | 271.78 | 5.0 | 1.36 g |
| 20% Palladium hydroxide on carbon (Pd(OH)₂/C) | - | - | 136 mg (10 wt%) |
| Glacial Acetic Acid | 60.05 | 7.5 | 0.43 mL |
| Ethanol (EtOH) | 46.07 | - | 25 mL |
Procedure:
-
To a 50 mL hydrogenation flask, add (R)-1-benzyl-2-(4-chlorophenyl)pyrrolidine (1.36 g, 5.0 mmol), ethanol (25 mL), and glacial acetic acid (0.43 mL, 7.5 mmol).[1][2]
-
Carefully add 20% Pd(OH)₂/C (136 mg, 10 wt%) to the solution.
-
Seal the flask and purge with hydrogen gas (three cycles of vacuum and H₂ backfill).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at 60 °C for 24 hours.[1]
-
Monitor the reaction by TLC (4:1 hexane:ethyl acetate) for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be used in the next step without further purification if deemed sufficiently pure by NMR.
Expected Yield and Characterization:
-
Yield: 90-98%
-
Appearance: Colorless to pale yellow oil
-
Confirmation of deprotection can be achieved by comparing the ¹H NMR spectrum to the starting material, noting the absence of benzyl protons.
Step 3: Synthesis of (R)-1-Acetyl-2-(4-chlorophenyl)pyrrolidine
This protocol details the acylation of the deprotected pyrrolidine with acetyl chloride.
Reaction Scheme:
Caption: Acylation of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 181.66 | 4.5 | 0.82 g |
| Acetyl chloride | 78.50 | 5.0 | 0.36 mL |
| Triethylamine (Et₃N) | 101.19 | 6.75 | 0.94 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
Procedure:
-
Dissolve this compound (0.82 g, 4.5 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add triethylamine (0.94 mL, 6.75 mmol) to the solution.
-
Slowly add acetyl chloride (0.36 mL, 5.0 mmol) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Upon completion, wash the reaction mixture with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 1:1 hexane:ethyl acetate) to yield (R)-1-acetyl-2-(4-chlorophenyl)pyrrolidine as a white solid.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: White solid
-
The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet corresponding to the acetyl methyl group in the ¹H NMR spectrum is a key indicator of successful acylation.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | (R)-1-Benzyl-2-(4-chlorophenyl)pyrrolidine | This compound | Benzyl bromide, K₂CO₃ | Acetonitrile | 12 | 82 | 85-95 |
| 2 | This compound | (R)-1-Benzyl-2-(4-chlorophenyl)pyrrolidine | H₂, 20% Pd(OH)₂/C, Acetic Acid | Ethanol | 24 | 60 | 90-98 |
| 3 | (R)-1-Acetyl-2-(4-chlorophenyl)pyrrolidine | This compound | Acetyl chloride, Et₃N | DCM | 4 | 0 to rt | 80-90 |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine. The focus is on improving reaction yields and addressing common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Problem 1: Low or No Product Yield
Q1: My reaction has a very low yield or has failed completely. What are the most likely causes and how can I fix them?
A1: Low or no yield can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to diagnosing the issue:
-
Reagent and Solvent Quality:
-
Moisture: Many synthetic routes, especially those involving organometallic reagents (like Grignard reagents) or certain catalysts, are highly sensitive to moisture. Water can quench reagents and deactivate catalysts.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and dry reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
-
-
Impurity in Starting Materials: Impurities in the starting ketone (ω-chloroketone) or amine source can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Purify them if necessary before starting the synthesis.
-
-
-
Catalyst Issues:
-
Catalyst Deactivation: The catalyst, whether it's a metal complex or a biocatalyst like a transaminase, can be deactivated by impurities or side reactions.[2]
-
Solution: Ensure the reaction environment is free from catalyst poisons. If using a biocatalyst, ensure the pH and temperature are within the optimal range for enzyme activity. For metal catalysts, ensure ligands are pure.
-
-
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental to the yield.[2]
-
Solution: Optimize the catalyst loading. Start with the recommended amount from the literature and perform small-scale experiments to find the optimal concentration for your specific setup.
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Some reactions require low temperatures to enhance selectivity, while others need heating to achieve good conversion.[2][3]
-
Solution: Carefully control the reaction temperature. For exothermic reactions like Grignard additions, ensure efficient cooling and slow reagent addition.[1] For other methods, experiment with a range of temperatures to find the optimum.
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Continue the reaction until the starting material is consumed.
-
-
Problem 2: Poor Enantioselectivity
Q2: The yield is acceptable, but the enantiomeric excess (ee) of my (R)-enantiomer is low. What can I do to improve it?
A2: Achieving high enantioselectivity is a common challenge in asymmetric synthesis.
-
Chiral Catalyst/Auxiliary: The choice and quality of the chiral source are paramount.
-
Solution: If using a chiral catalyst, screen different ligands or catalyst precursors. The structure of the ligand can have a profound impact on the stereochemical outcome. If using a biocatalytic method, screening a panel of different enzymes (e.g., various transaminases) can identify one with higher selectivity for your substrate.[4][5]
-
-
Temperature Control: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[2]
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Solution: Screen a variety of solvents with different polarities.
-
-
Reagent Purity: As with yield, impurities can sometimes interfere with the chiral recognition process.
-
Solution: Use highly pure, dry reagents and solvents.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing this compound with high yield and enantioselectivity?
A1: Several modern strategies have proven effective:
-
Biocatalytic Asymmetric Synthesis: Using transaminases to convert ω-chloroketones into the corresponding chiral amine, which then cyclizes, is a highly effective method. This approach can achieve very high yields and enantiomeric excesses (>99.5% ee).[4]
-
Asymmetric [3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolidine ring with excellent stereocontrol.[2]
-
Addition to N-tert-Butanesulfinyl Imines: The diastereoselective addition of Grignard reagents to chiral γ-chloro N-tert-butanesulfinyl imines provides a reliable route to enantiomerically enriched 2-substituted pyrrolidines.[6][7]
Q2: How can I monitor the progress of the reaction effectively?
A2: The most common method is Thin Layer Chromatography (TLC).[2] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. For more quantitative analysis, LC-MS or GC-MS can be used to determine the ratio of starting material to product.
Q3: What is a typical work-up and purification procedure for this compound?
A3: A standard procedure involves:
-
Quenching: Carefully quench the reaction (e.g., with a saturated ammonium chloride solution for organometallic reactions).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[1]
-
Washing: Wash the combined organic layers with water and then brine to remove inorganic impurities.
-
Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the protecting groups used, if any.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the performance of different catalytic systems for synthesizing chiral 2-aryl-substituted pyrrolidines.
| Method | Catalyst/Enzyme System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Amination | Transaminase (ATA) | 5-chloro-1-(4-chlorophenyl)pentan-1-one | 84% | >99.5% (R) | [4] |
| Asymmetric Hydrosilylation | Chiral Zinc Complex | 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole | ~90% | ~95% | [5] |
| Reductive Cyclization | LiBEt3H | γ-chloro N-sulfinyl ketimine | High | High (diastereoselective) | [7] |
| Asymmetric C-H Insertion | Rhodium(II) Complex | Donor-acceptor diazo precursors | High | High | [8][9] |
Experimental Protocols
Protocol: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This protocol is adapted from a highly efficient method for producing the target compound.[4]
Materials:
-
5-chloro-1-(4-chlorophenyl)pentan-1-one (starting ketone)
-
(R)-selective transaminase (ATA)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer
-
D-(+)-Glucose
-
Glucose dehydrogenase (GDH) for cofactor recycling
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Add Reagents: Add D-(+)-glucose, NADP+, and the glucose dehydrogenase enzyme for cofactor recycling.
-
Add Enzyme and Cofactor: Add the (R)-selective transaminase and the cofactor PLP.
-
Add Substrate: Add the starting ketone, 5-chloro-1-(4-chlorophenyl)pentan-1-one, typically dissolved in a minimal amount of a co-solvent like DMSO.
-
Add Amine Donor: Add isopropylamine, which will serve as the amine source.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The intermediate chiral amine is formed and spontaneously cyclizes in situ to form the pyrrolidine ring.
-
Monitoring: Monitor the conversion of the ketone by HPLC or GC.
-
Work-up: Once the reaction is complete, adjust the pH to basic (e.g., pH 10-11) with NaOH. Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Purification: Dry the organic phase, concentrate it, and purify the resulting product by column chromatography or crystallization to yield this compound.
Visualizations
Diagrams of Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Enantioselectivity with (R)-2-(4-Chlorophenyl)pyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance enantioselectivity in reactions catalyzed by (R)-2-(4-Chlorophenyl)pyrrolidine and its derivatives, such as diarylprolinol silyl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound-derived catalysts in asymmetric synthesis?
A1: this compound and its derivatives, particularly diarylprolinol silyl ethers, are powerful organocatalysts that facilitate stereoselective transformations.[1][2] The catalyst's chiral pyrrolidine core creates a specific three-dimensional environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.[3] The secondary amine of the pyrrolidine ring is crucial for forming key intermediates like enamines or iminium ions with carbonyl substrates, which is the basis of their catalytic activity.[4][5]
Q2: How does the catalyst activate substrates to achieve enantioselectivity?
A2: These catalysts primarily operate through two main activation modes:
-
Enamine Catalysis: The secondary amine of the catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.[3] This enamine then acts as a nucleophile, attacking an electrophile. The bulky substituents on the pyrrolidine ring shield one face of the enamine, forcing the electrophile to attack from the less hindered face, thus controlling the stereochemical outcome.[3]
-
Iminium Ion Catalysis: With α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. Again, the catalyst's structure sterically blocks one face of the iminium ion, directing the incoming nucleophile to the other face, thereby achieving high enantioselectivity.[4]
Q3: What is the significance of the 4-chlorophenyl group in these catalysts?
A3: The aryl group, in this case, 4-chlorophenyl, at the 2-position of the pyrrolidine ring plays a significant role in establishing the chiral environment. The steric bulk of this group is a primary factor in creating the facial bias necessary for high enantioselectivity. Electronic effects of the chloro-substituent can also influence the catalyst's reactivity and stability, although this is often secondary to the steric influence.
Q4: For which types of reactions are these catalysts most effective?
A4: Catalysts derived from (R)-2-(aryl)pyrrolidine are versatile and have been successfully applied in a wide range of asymmetric transformations, including:
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (e.e.)
Q1.1: My reaction is showing poor enantioselectivity. What are the first parameters I should investigate?
A1.1: Low enantiomeric excess is a common issue that can often be resolved by systematically optimizing the reaction conditions. The most critical factors to investigate are:
-
Temperature: Lowering the reaction temperature is often the most effective way to enhance enantioselectivity.[10] Running the reaction at 0 °C, -20 °C, or even lower can significantly improve the e.e.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the transition state and, therefore, the enantioselectivity.[10] It is advisable to screen a range of solvents with varying properties (e.g., toluene, CH2Cl2, THF, and protic solvents like methanol in some cases).[6]
-
Additives/Co-catalysts: The presence of additives, particularly weak acids, can significantly influence the reaction rate and selectivity. For example, benzoic acid has been shown to accelerate certain Michael additions and improve enantioselectivity.[6]
Q1.2: Could the purity of my reagents be affecting the enantioselectivity?
A1.2: Absolutely. The purity of all reaction components is critical.[10][11]
-
Reagents and Substrates: Impurities in your starting materials can interfere with the catalytic cycle. Ensure they are purified before use.
-
Solvent: Trace amounts of water or other coordinating impurities in the solvent can poison the catalyst or alter the reaction pathway.[11] Always use dry, freshly distilled, or high-purity anhydrous solvents. Using molecular sieves can also be beneficial.[10][11]
-
Catalyst: Ensure the catalyst is pure and has not degraded during storage.
Issue 2: Low Reaction Yield or Slow Conversion
Q2.1: My reaction is very slow or gives a low yield, even with a high e.e. How can I improve the conversion?
A2.1: Low yield or slow reaction rates can be addressed by:
-
Catalyst Loading: While higher catalyst loading is not always better for selectivity, increasing it slightly (e.g., from 5 mol% to 10 mol%) can improve the reaction rate and yield.[10]
-
Concentration: The concentration of the reactants can play a crucial role. Try running the reaction at a higher concentration.
-
Additives: As mentioned, additives like weak acids can act as co-catalysts and accelerate the reaction.[6]
-
Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.[10]
Q2.2: I am observing the formation of side products. What could be the cause?
A2.2: Side product formation can arise from several factors:
-
Competing Reaction Pathways: In some cases, the catalyst or reaction conditions may promote undesired side reactions. For example, in the Michael addition of nitroalkanes to α,β-unsaturated aldehydes, a competing Henry reaction can occur.[6]
-
Substrate Decomposition: The substrates may be unstable under the reaction conditions.
-
Moisture: The presence of water can lead to hydrolysis of intermediates or the catalyst itself.
Careful control of reaction conditions, use of pure reagents, and a thoroughly inert atmosphere can help minimize side reactions.
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of the Michael Addition of Nitromethane to Cinnamaldehyde Catalyzed by a Diphenylprolinol Silyl Ether.
| Entry | Solvent | Yield (%) | e.e. (%) |
| 1 | Toluene | 65 | 92 |
| 2 | CH2Cl2 | 78 | 95 |
| 3 | THF | 72 | 90 |
| 4 | Methanol | 91 | 98 |
Data synthesized from information presented in related studies.[6]
Table 2: Influence of Additives on the Michael Addition of Nitroethane to Cinnamaldehyde.
| Entry | Additive (10 mol%) | Time (h) | Yield (%) | e.e. (%) |
| 1 | None | 48 | 55 | 96 |
| 2 | Benzoic Acid | 24 | 95 | 97 |
| 3 | Acetic Acid | 24 | 92 | 95 |
This table illustrates the general principle that acidic additives can improve reaction rates and yields, based on findings in the literature.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative example based on methodologies described for diarylprolinol silyl ether catalysts.[7][12]
Materials:
-
(R)-α,α-Diphenylprolinol trimethylsilyl ether (or a related this compound derivative) (10 mol%)
-
Aldehyde (1.2 equivalents)
-
Nitroolefin (1.0 equivalent)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the this compound-derived catalyst.
-
Add the anhydrous solvent, followed by the aldehyde. Stir the mixture for 10 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add the nitroolefin to the reaction mixture.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.[3]
Protocol 2: General Procedure for Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is a generalized procedure based on proline-catalyzed aldol reactions.[5][13]
Materials:
-
This compound derivative (e.g., 20-30 mol%)
-
Ketone (e.g., acetone, serving as both reactant and solvent, or 10 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous solvent if the ketone is not used in excess (e.g., DMSO, DMF)
Procedure:
-
To a dry reaction flask, add the ketone and the this compound-derived catalyst.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Cool the mixture to the desired temperature (e.g., 4 °C or 0 °C).
-
Add the aldehyde dropwise to the stirred solution.
-
Allow the reaction to stir for the required time (monitoring by TLC) until the aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Logical workflow for troubleshooting low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
Troubleshooting low conversion rates in (R)-2-(4-Chlorophenyl)pyrrolidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining enantiomerically pure this compound?
A1: Several key strategies are employed for the asymmetric synthesis of this compound. These include:
-
Biocatalytic Approaches: Utilizing enzymes such as transaminases can provide high yields and excellent enantioselectivity. For instance, a biocatalytic method using transaminases on ω-chloroketones has been reported to produce (R)-2-(p-chlorophenyl)pyrrolidine with high isolated yield and enantiomeric excess.[1]
-
Asymmetric Reductive Amination: This involves the cyclization of a suitable precursor, often catalyzed by a chiral catalyst to induce enantioselectivity.
-
Grignard Reaction Followed by Asymmetric Reduction: A Grignard reagent is used to form the carbon skeleton, followed by an asymmetric reduction of an intermediate ketone or imine to establish the desired stereocenter.
-
Methods Utilizing Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation, and is subsequently removed.
Q2: My reaction is complete according to TLC, but the isolated yield is very low. What are the potential causes?
A2: Low isolated yields despite complete consumption of starting material can be attributed to several factors:
-
Product Solubility: The product may be partially soluble in the aqueous phase during workup, leading to losses. Ensure optimal pH adjustment and consider back-extraction of the aqueous layers.
-
Degradation on Silica Gel: The product may be sensitive to the acidity of standard silica gel. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method like crystallization or distillation.
-
Volatility: If the product is volatile, it may be lost during solvent removal under high vacuum. Use moderate vacuum and temperature for concentration.
-
Formation of Side Products: The reaction may have produced non-UV active side products that are not visible on the TLC plate under a UV lamp. Try staining the TLC plate with a general stain like potassium permanganate to visualize all spots.
Q3: How critical is the quality of reagents and solvents for the success of the synthesis?
A3: The quality of reagents and solvents is paramount, especially in asymmetric synthesis where catalysts are involved.
-
Anhydrous Conditions: Many organometallic reagents (e.g., Grignard reagents) and catalysts are sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
Reagent Purity: Impurities in starting materials can poison catalysts, leading to low conversion and/or low enantioselectivity. Purify starting materials if their quality is questionable.
-
Solvent Grade: Use high-purity, anhydrous solvents appropriate for the specific reaction chemistry.
Troubleshooting Guides
Low Conversion Rate in Grignard Reaction with N-Boc-2-pyrrolidinone
Q: I am attempting a Grignard reaction between 4-chlorophenylmagnesium bromide and N-Boc-2-pyrrolidinone, but I am observing very low conversion to the desired ketone intermediate. What could be the issue?
A: Low conversion in this Grignard reaction can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Inactive Grignard Reagent:
-
Cause: The Grignard reagent may not have formed efficiently or may have decomposed. This can be due to wet glassware or solvents, or impure magnesium turnings.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether). Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Confirm the formation of the Grignard reagent before adding the N-Boc-2-pyrrolidinone.
-
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction temperature can influence the rate of reaction.
-
Solution: While Grignard reactions are often initiated at room temperature, gentle heating under reflux may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
-
Poor Quality of N-Boc-2-pyrrolidinone:
-
Cause: The lactam may be impure or contain moisture.
-
Solution: Use high-purity N-Boc-2-pyrrolidinone. If necessary, purify it before use.
-
Poor Enantioselectivity in Asymmetric Reduction
Q: The conversion to the 2-(4-Chlorophenyl)pyrrolidine is high, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?
A: Low enantioselectivity is a common challenge in asymmetric synthesis. The following points should be considered:
-
Catalyst Choice and Loading:
-
Cause: The chosen chiral catalyst or ligand may not be optimal for this specific substrate. The catalyst loading might also be too low or too high.
-
Solution: Screen a variety of chiral catalysts or ligands. Optimize the catalyst loading; typically, 1-10 mol% is a good starting point.
-
-
Reaction Temperature:
-
Cause: Higher reaction temperatures can lead to a decrease in enantioselectivity.
-
Solution: Perform the reaction at lower temperatures. While this may slow down the reaction rate, it often improves the enantiomeric excess.
-
-
Solvent Effects:
-
Cause: The solvent can significantly influence the transition state of the stereodetermining step.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Purity of Reagents:
-
Cause: Impurities can interfere with the chiral catalyst.
-
Solution: Ensure all reagents, including the substrate and the reducing agent, are of high purity.
-
Data Presentation
Table 1: Biocatalytic Synthesis of this compound
| Enzyme | Substrate | Co-substrate | Yield (%) | ee (%) |
| Transaminase | 4-chloro-ω-chlorobutyrophenone | Isopropylamine (IPA) | 84 (isolated) | >99.5 |
Data extracted from a preparative scale synthesis.[1]
Table 2: Representative Yields and Enantioselectivities for the Asymmetric Synthesis of 2-Arylpyrrolidines
| Method | Aryl Group | Catalyst/Auxiliary | Reducing Agent | Yield (%) | ee (%) | Reference |
| Reductive Cyclization | Phenyl | (Ss)-N-tert-butanesulfinyl | LiBHEt3 | 98 | >99 | [2] |
| Reductive Cyclization | 4-Methoxyphenyl | (Ss)-N-tert-butanesulfinyl | LiBHEt3 | 95 | >99 | [2] |
| Reductive Cyclization | 2-Naphthyl | (Ss)-N-tert-butanesulfinyl | LiBHEt3 | 92 | >99 | [2] |
| Grignard Addition | Phenyl | γ-chloro N-tert-butanesulfinyl imine | - | high | high | [3] |
Note: These are examples for analogous 2-arylpyrrolidines and conditions may require optimization for the 4-chlorophenyl derivative.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound
This protocol is based on the preparative scale synthesis reported in the literature.[1]
Materials:
-
4-chloro-ω-chlorobutyrophenone
-
Transaminase enzyme (e.g., ATA-117-Rd6)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
-
Tosyl acid
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a suitable reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8).
-
Add the transaminase enzyme (10 mg/mL), PLP (1 mM), and DMSO (5% v/v).
-
Add the substrate, 4-chloro-ω-chlorobutyrophenone (50 mM), to the reaction mixture.
-
Add isopropylamine (1 M) as the amine donor.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
After the reaction is complete, basify the mixture with NaOH.
-
Extract the product with MTBE.
-
To the organic extract, add a solution of tosic acid in MTBE to precipitate the product as the tosylate salt.
-
Filter the solid, wash with MTBE, and dry under vacuum to obtain this compound tosylate.
-
The free base can be obtained by treatment with a suitable base.
Protocol 2: Representative Asymmetric Synthesis via Reductive Cyclization of a Chiral N-tert-Butanesulfinyl Ketimine
This is a representative protocol adapted from literature methods for 2-arylpyrrolidines and will likely require optimization for the 4-chlorophenyl substrate.[2]
Step 1: Synthesis of (SS)-γ-chloro-N-tert-butanesulfinyl ketimine
-
To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one in an appropriate solvent (e.g., THF), add (S)-(-)-tert-butanesulfinamide.
-
Add a dehydrating agent such as Ti(OEt)₄.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work up the reaction by quenching with brine and filtering through celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Step 2: Diastereoselective Reduction and Cyclization
-
Dissolve the purified N-tert-butanesulfinyl ketimine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of a reducing agent, such as lithium triethylborohydride (LiBHEt₃), in THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product to obtain the N-tert-butanesulfinyl-protected pyrrolidine.
Step 3: Deprotection
-
Dissolve the protected pyrrolidine in a suitable solvent such as methanol.
-
Add a solution of HCl in dioxane.
-
Stir the mixture at room temperature until deprotection is complete.
-
Concentrate the reaction mixture to obtain the hydrochloride salt of this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: Workflow for the biocatalytic synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - A Facile Asymmetric Synthesis of Either Enantiomer of 2-Substituted Pyrrolidines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-2-(4-Chlorophenyl)pyrrolidine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-2-(4-Chlorophenyl)pyrrolidine and its derivatives. The following information is based on established purification techniques for chiral 2-arylpyrrolidines and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying and resolving enantiomers of 2-arylpyrrolidines include:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1] This technique is often preferred for larger-scale purifications.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers directly using a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs are widely used for their broad applicability.[4]
-
Recrystallization: This is a standard technique for purifying the final product or the diastereomeric salts by removing soluble and insoluble impurities.
Q2: What are the common impurities I might encounter?
A2: Impurities can originate from starting materials, reagents, or side reactions during the synthesis. For 2-arylpyrrolidines, common impurities may include:
-
Unreacted starting materials or reagents.
-
The corresponding (S)-enantiomer.
-
Diastereomers, if other chiral centers are present.
-
By-products from side reactions, such as over-alkylation or elimination products.
-
Residual solvents from the reaction or workup.
Q3: How do I choose between diastereomeric salt resolution and chiral HPLC?
A3: The choice depends on the scale of your purification and available resources.
-
Diastereomeric salt resolution is often more cost-effective and scalable for producing multi-gram to kilogram quantities of the desired enantiomer.[2] However, it requires screening for a suitable resolving agent and solvent system, and the yields can be variable.
-
Chiral HPLC is excellent for high-purity separations at both analytical and preparative scales.[3] It can be faster for small-scale purifications but may become expensive and less practical for very large quantities.[2]
Troubleshooting Guides
Diastereomeric Salt Resolution
Q4: My diastereomeric salt resolution is giving a low yield. What can I do?
A4: Low yields are a common issue. Consider the following troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. You may need to screen a variety of solvents or solvent mixtures.
-
Molar Ratio of Resolving Agent: The stoichiometry of the resolving agent can impact the yield. While a 1:1 molar ratio is common, using a half-molar equivalent (0.5 equivalents) of the resolving agent can sometimes be more effective.[5]
-
Cooling Rate: Cooling the crystallization mixture too quickly can lead to the co-precipitation of both diastereomers and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Supersaturation: Ensure the initial solution is fully dissolved and saturated at a higher temperature. If the concentration is too low, crystallization may be incomplete.
Q5: The enantiomeric excess (ee) of my product is low after resolution and liberation of the free amine. How can I improve it?
A5: Low enantiomeric excess indicates incomplete separation of the diastereomeric salts.
-
Recrystallization of the Diastereomeric Salt: Before liberating the free amine, perform one or more recrystallizations of the diastereomeric salt. This will purify the less soluble salt, leading to a higher ee in the final product.
-
Kinetic vs. Thermodynamic Control: The duration of crystallization can affect the outcome. A rapid crystallization may favor one diastereomer kinetically, while a longer crystallization time might lead to a thermodynamically more stable, but potentially less pure, mixture.[5] Experiment with different crystallization times.
-
Choice of Resolving Agent: Not all resolving agents are equally effective for a given compound. Screening different chiral acids (e.g., tartaric acid derivatives, mandelic acid) is often necessary to find the optimal one for your specific derivative.[1]
Chiral HPLC Purification
Q6: I am seeing poor or no separation of enantiomers on my chiral HPLC column. What should I do?
A6: Achieving good resolution often requires methodical optimization.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For 2-arylpyrrolidines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point. It is often necessary to screen several different chiral columns.
-
Mobile Phase Composition: Systematically vary the ratio of your mobile phase components (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase). The polarity of the mobile phase directly influences retention and selectivity.
-
Mobile Phase Additives: For basic compounds like pyrrolidines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to a normal-phase mobile phase can improve peak shape and resolution by minimizing interactions with the silica support. For reversed-phase, adjusting the pH with an acidic modifier (e.g., 0.1% trifluoroacetic acid) can be effective.
-
Temperature: Lowering the column temperature can sometimes enhance the chiral recognition and improve resolution. However, this may also increase analysis time and backpressure.
Q7: My peaks are tailing in my chiral HPLC chromatogram. How can I fix this?
A7: Peak tailing can be caused by several factors:
-
Secondary Interactions: The basic nitrogen of the pyrrolidine ring can interact with residual acidic silanol groups on the silica-based stationary phase. As mentioned above, adding a basic modifier to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate pH (Reversed-Phase): If using a buffered mobile phase, ensure the pH is appropriate to maintain the analyte in a single ionic state.
Data Presentation
Table 1: Illustrative Chiral HPLC Conditions for 2-Arylpyrrolidine Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Notes |
| Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | UV at 254 nm | > 1.5 | A common starting point for normal-phase separation of basic compounds. |
| Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile/Water with 0.1% Formic Acid (60:40) | 0.8 | UV at 254 nm | > 1.5 | Suitable for reversed-phase separations. |
| Protein-based (e.g., α1-acid glycoprotein) | 0.1 M Sodium Phosphate Buffer (pH 4.5)/Isopropanol (98:2) | 1.0 | UV at 322 nm | > 2.0 | Example for a related class of chiral acids, demonstrating the utility of protein-based columns.[6] |
Table 2: Illustrative Data for Diastereomeric Salt Resolution of Chiral Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) after 1st Crystallization (%) |
| (±)-1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 45-55 | > 95 |
| (±)-2-Arylpyrrolidine (general) | (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | Ethanol | 40-50 | > 90 |
| (±)-1-methyl-2-phenylethylamine | (R,R)-Tartaric Acid (0.5 eq.) | Isopropanol | 87.5 | 83.5 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation (Normal Phase): Prepare a stock solution of n-Hexane with 0.1% Diethylamine (DEA). Prepare a second stock solution of Isopropanol (IPA) with 0.1% DEA.
-
Initial Screening: Start with an isocratic mobile phase of 90:10 (v/v) Hexane/IPA (both containing 0.1% DEA) at a flow rate of 1.0 mL/min.
-
Optimization:
-
If resolution is poor, systematically increase the polarity by changing the mobile phase composition to 85:15, 80:20, etc.
-
If retention is too long, increase the percentage of the more polar solvent (IPA).
-
If peaks co-elute, try a different polysaccharide-based CSP.
-
-
Analysis: Dissolve a small amount of racemic 2-(4-Chlorophenyl)pyrrolidine in the mobile phase. Inject onto the column and monitor the UV absorbance at a suitable wavelength (e.g., 230 nm, where the chlorophenyl group absorbs). A resolution factor (Rs) greater than 1.5 is generally considered baseline separation.
Protocol 2: Diastereomeric Salt Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA)
-
Salt Formation: In a flask, dissolve 1.0 equivalent of racemic 2-(4-Chlorophenyl)pyrrolidine in a minimal amount of a suitable solvent like ethanol or methanol with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-D-DTTA in the same solvent, also with gentle heating.
-
Crystallization: Slowly add the D-DTTA solution to the stirred solution of the racemic amine. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
Isolation: After crystallization appears complete, cool the mixture in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the amine.
-
Extraction: Extract the liberated this compound with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified enantiomer.
-
Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Mandatory Visualizations
Caption: Workflow for Chiral Purification of 2-Arylpyrrolidines.
Caption: Troubleshooting Poor Chiral HPLC Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2007009354A1 - Pyrrolidine derivative intermediates,preparation and usage thereof - Google Patents [patents.google.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]
Technical Support Center: Optimization of (R)-2-(4-Chlorophenyl)pyrrolidine Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (R)-2-(4-Chlorophenyl)pyrrolidine and its derivatives as organocatalysts in asymmetric synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound-derived catalysts?
This compound belongs to the broader class of diarylprolinol silyl ether catalysts. These catalysts are highly effective in a range of enantioselective transformations, most notably in asymmetric Michael additions, but also in Diels-Alder reactions and other cycloadditions. They are prized for their ability to provide access to chiral building blocks crucial for pharmaceutical synthesis.
Q2: How does the electronic nature of the aryl substituent, such as the 4-chloro group, influence the catalyst's performance?
The electronic properties of the aryl group can impact the catalyst's activity and selectivity. An electron-withdrawing group like chlorine can modulate the electronic density on the pyrrolidine nitrogen. This, in turn, influences the formation and reactivity of the key enamine or iminium ion intermediates in the catalytic cycle. While specific performance can be substrate-dependent, tuning the electronic nature of the aryl group is a common strategy for optimizing catalyst performance.
Q3: What is the general mechanism of catalysis for this class of organocatalysts?
These catalysts operate through either enamine or iminium ion catalysis.
-
Enamine Catalysis (for reactions with aldehyde nucleophiles): The secondary amine of the pyrrolidine catalyst condenses with an aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile (e.g., a nitroalkene in a Michael addition). The steric bulk of the catalyst's diarylmethyl silyl ether group effectively shields one face of the enamine, directing the electrophile to the other face and thus controlling the stereochemistry of the newly formed stereocenter. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
-
Iminium Catalysis (for reactions with α,β-unsaturated aldehyde electrophiles): The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This lowers the LUMO of the aldehyde, activating it for nucleophilic attack (e.g., in a Diels-Alder reaction). The bulky substituent on the catalyst again directs the incoming nucleophile to one face of the molecule, ensuring high enantioselectivity.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Ensure all reagents and solvents are of high purity and anhydrous, as water and other impurities can deactivate the catalyst.[1] Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, concentration, and reaction time. Monitor the reaction progress by TLC or GC to identify the optimal endpoint.[1] |
| Poor Substrate Reactivity | The electronic or steric properties of your substrates may be hindering the reaction. If possible, try modifying the substrates, for example, by changing protecting groups to enhance reactivity. |
| Incorrect Catalyst Loading | While a higher catalyst loading might seem intuitive for increasing yield, it can sometimes lead to side reactions. Conversely, too little catalyst will result in a sluggish reaction. Optimize the catalyst loading, typically starting in the range of 5-20 mol%. |
Problem 2: Poor Enantioselectivity (Low ee)
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A solvent screen is highly recommended. For Michael additions catalyzed by diarylprolinol silyl ethers, solvents like toluene, methanol, or even water have been shown to be effective, depending on the specific substrates.[2][3] |
| Presence of Impurities | Trace amounts of water or other impurities can interfere with the chiral environment created by the catalyst. Ensure all glassware is oven-dried and reagents and solvents are pure and dry.[1] |
| Ineffective Catalyst for the Specific Substrate | While this compound derivatives are robust, they may not be optimal for every substrate combination. If extensive optimization of conditions fails to improve enantioselectivity, consider screening other diarylprolinol silyl ether catalysts with different electronic and steric properties (e.g., diphenyl or 3,5-bis(trifluoromethyl)phenyl derivatives).[4] |
| Use of Additives | In some cases, additives can significantly improve enantioselectivity and reaction rate. For Michael additions, weak acids like benzoic acid or p-nitrophenol have been shown to be beneficial.[2][5] A screen of different acidic or basic additives may be worthwhile. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical optimization data for asymmetric Michael additions catalyzed by diarylprolinol silyl ethers, which can serve as a starting point for optimizing reactions with the this compound derivative.
Table 1: Effect of Solvent on a Model Asymmetric Michael Addition
(Data is illustrative, based on typical results for diarylprolinol silyl ether catalysts)
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 85 | 95:5 | 98 |
| 2 | CH₂Cl₂ | 78 | 92:8 | 95 |
| 3 | THF | 72 | 90:10 | 93 |
| 4 | Methanol | 92 | 93:7 | 99 |
| 5 | Water | 85 | 94:6 | 98 |
Table 2: Effect of Additive on a Model Asymmetric Michael Addition
(Reaction of an aldehyde with a nitroalkene in toluene at room temperature)
| Entry | Additive (10 mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | None | 48 | 65 | 90:10 | 92 |
| 2 | Benzoic Acid | 24 | 88 | 94:6 | 98 |
| 3 | p-Nitrophenol | 20 | 91 | 95:5 | 99 |
| 4 | Acetic Acid | 36 | 75 | 91:9 | 94 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene:
-
To a stirred solution of the this compound-derived catalyst (0.1 mmol, 10 mol%) and an additive (e.g., p-nitrophenol, 0.1 mmol, 10 mol%) in the desired solvent (2.0 mL) at the chosen temperature (e.g., room temperature or 0 °C), add the aldehyde (1.2 mmol, 1.2 equiv).
-
After stirring for 10 minutes, add the nitroalkene (1.0 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Below are diagrams illustrating key concepts in this compound catalysis.
Caption: Workflow for Enamine Catalysis.
Caption: Troubleshooting workflow for low enantioselectivity.
References
Catalyst deactivation and regeneration of (R)-2-(4-Chlorophenyl)pyrrolidine-based catalysts
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (R)-2-(4-Chlorophenyl)pyrrolidine-based catalysts in asymmetric synthesis. Our goal is to help you overcome common experimental challenges and achieve optimal performance in your reactions.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the application of this compound-based catalysts.
Guide 1: Low or Inconsistent Enantioselectivity
A drop in enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. Follow this workflow to identify and address the root cause.
Logical Workflow for Troubleshooting Low Enantioselectivity
A step-by-step workflow to diagnose the cause of low enantioselectivity.
Question & Answer Troubleshooting:
-
Q: My enantiomeric excess (ee) is lower than reported in the literature. What is the first thing I should check?
-
A: Always begin by verifying your analytical method. Ensure your chiral HPLC or GC method provides baseline separation of the enantiomers (Resolution > 1.5). An unvalidated or inappropriate analytical method is a common source of inaccurate ee values.
-
-
Q: I've confirmed my analytical method is accurate, but the enantioselectivity is still low. What's next?
-
A: Scrutinize the purity of your catalyst and reagents. The catalyst should be of high purity and stored under an inert atmosphere to prevent degradation. Impurities in substrates or other reagents can act as competing substrates or poisons. Ensure solvents are anhydrous and free of peroxides.
-
-
Q: My reagents are pure, but I still face issues with enantioselectivity. What other factors should I consider?
-
A: Evaluate your reaction conditions. Temperature plays a critical role; lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Also, ensure the reaction is conducted under a strictly inert atmosphere if the catalyst or intermediates are sensitive to air or moisture.
-
Guide 2: Low Reaction Yield or Stalled Reaction
Poor conversion can be due to catalyst deactivation or suboptimal reaction kinetics. This guide will help you pinpoint the issue.
Logical Workflow for Troubleshooting Low Yield
A systematic approach to diagnosing and resolving low reaction yields.
Question & Answer Troubleshooting:
-
Q: My reaction starts well but stops before completion. What is the likely cause?
-
A: This is a classic indication of catalyst deactivation. The primary suspects are impurities in your starting materials or solvent that act as catalyst poisons. Thoroughly purify all reagents and use high-quality, dry solvents. Running the reaction with a fresh batch of catalyst can confirm if deactivation is the issue.
-
-
Q: How can I improve a sluggish reaction?
-
A: If catalyst deactivation is ruled out, focus on the reaction kinetics. You can consider a modest increase in the catalyst loading or the reaction temperature. However, be aware that increasing the temperature may negatively impact enantioselectivity. Monitoring the reaction progress over time by TLC or GC will help determine the optimal reaction time.
-
-
Q: I am using an air-sensitive catalyst. What precautions should I take?
-
A: For air- or moisture-sensitive catalysts, it is crucial to use standard Schlenk line techniques or a glovebox. All solvents and liquid reagents should be properly dried and degassed. The reaction vessel should be flame-dried under vacuum and backfilled with a high-purity inert gas (e.g., argon or nitrogen).
-
Frequently Asked Questions (FAQs)
-
Q1: How do this compound-based catalysts, such as diarylprolinol silyl ethers, work?
-
A1: These catalysts operate primarily through enamine or iminium ion catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (like an aldehyde or ketone) to form a chiral enamine (HOMO activation) or a chiral iminium ion (LUMO activation). This intermediate then reacts with the other substrate, and the bulky diarylmethylsilyl ether group directs the stereochemical outcome by sterically shielding one face of the reactive intermediate.[1]
-
-
Q2: What are the common causes of deactivation for these organocatalysts?
-
A2: Deactivation can occur through several pathways:
-
Poisoning: Impurities in the reagents or solvents, such as strong acids, bases, or sulfur-containing compounds, can react with the catalyst and render it inactive.
-
Side Reactions: The catalyst can potentially undergo undesired side reactions, such as aldol-type reactions with the substrate, leading to the formation of inactive adducts.
-
Oxidative Degradation: Although generally robust, prolonged exposure to air (oxygen) at elevated temperatures can lead to oxidative degradation.[2]
-
Formation of Stable Off-Cycle Intermediates: The catalyst can form stable, unreactive complexes with substrates or intermediates, effectively removing it from the catalytic cycle.
-
-
-
Q3: Can I regenerate a deactivated this compound-based catalyst?
-
A3: Yes, in many cases, the catalyst can be recovered and regenerated. For homogeneous catalysts, a common method involves an acidic aqueous work-up to protonate the amine catalyst, making it water-soluble. This allows for the separation from non-basic organic impurities by extraction. After neutralization, the catalyst can be extracted back into an organic solvent and purified by column chromatography or recrystallization. For catalysts immobilized on a solid support, regeneration is simpler and typically involves filtering the catalyst, washing it with appropriate solvents, and drying it before reuse.[3]
-
-
Q4: What is the optimal catalyst loading for my reaction?
-
A4: The ideal catalyst loading depends on the specific reaction and substrates. A typical range to screen is 1-20 mol%. While a higher loading can increase the reaction rate, it does not always improve enantioselectivity and increases costs. In some instances, a lower catalyst loading can minimize side reactions and lead to a better overall outcome.[2]
-
Quantitative Data on Catalyst Performance
The following tables summarize representative data on factors influencing catalyst performance. Note that specific values will vary depending on the exact catalyst structure, substrates, and reaction conditions.
Table 1: Effect of Catalyst Loading and Temperature on a Representative Asymmetric Reaction
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 5 | 25 | 85 | 95 |
| 10 | 25 | 92 | 97 |
| 10 | 0 | 88 | >99 |
| 20 | 25 | 93 | 97 |
Note: Data is illustrative and based on typical trends observed for diarylprolinol silyl ether catalysts.
Table 2: Impact of Solvent on Enantioselectivity
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 95 |
| Tetrahydrofuran | 7.5 | 88 |
| Acetonitrile | 37.5 | 85 |
Note: The optimal solvent is highly dependent on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol provides a general guideline for performing an asymmetric Michael addition of an aldehyde to a nitroalkene using a this compound-based catalyst.
-
Catalyst Preparation: In a flame-dried vial under an inert atmosphere (Argon or Nitrogen), add the this compound-based catalyst (e.g., a diarylprolinol silyl ether derivative) (0.02 mmol, 10 mol%).
-
Addition of Reagents: Add the solvent (e.g., Dichloromethane, 1.0 mL) and the aldehyde (0.3 mmol). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Initiation of Reaction: Add the nitroalkene (0.2 mmol) to the solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Catalyst Regeneration and Recovery (Homogeneous)
This protocol describes a general method for recovering the catalyst from the reaction mixture.
-
Acidic Extraction: After the reaction is complete, concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Add 1M HCl (aq) and shake vigorously. The amine catalyst will be protonated and move to the aqueous layer.
-
Separation of Layers: Separate the aqueous layer containing the catalyst from the organic layer containing the product and other non-basic impurities.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH (aq) or saturated NaHCO₃ (aq)) until the solution is basic (pH > 9).
-
Back Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the deprotonated catalyst.
-
Drying and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The recovered catalyst can be further purified by flash column chromatography or recrystallization if necessary. The purity should be verified (e.g., by NMR) before reuse.
Catalyst Cycle and Deactivation Pathways
The catalytic cycle of pyrrolidine-based catalysts and potential deactivation pathways.
References
Technical Support Center: Chiral Resolution of 2-Aryl Pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral resolution of 2-aryl pyrrolidines.
Diastereomeric Salt Resolution: Troubleshooting Guide
Question: We are experiencing low yields and/or low diastereomeric excess (de%) during the chiral resolution of our 2-aryl pyrrolidine via diastereomeric salt formation. What are the common pitfalls and how can we troubleshoot them?
Answer:
Low yields and poor diastereoselectivity are common hurdles in diastereomeric salt resolutions. These issues often stem from suboptimal choices of resolving agents, solvents, or crystallization conditions. A systematic approach to optimizing these parameters is crucial for a successful resolution.
Common Pitfalls and Troubleshooting Strategies:
-
Inappropriate Resolving Agent: The interaction between the 2-aryl pyrrolidine and the resolving agent is highly specific. An unsuitable resolving agent will lead to salts with similar solubilities, making separation by crystallization difficult.
-
Troubleshooting: Screen a variety of chiral resolving agents. For basic 2-aryl pyrrolidines, common choices include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. It is often necessary to test several options to find one that provides diastereomeric salts with a significant difference in solubility.[1][2]
-
-
Suboptimal Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts.
-
Troubleshooting: Conduct a solvent screen using a range of solvents with varying polarities.[1] The ideal solvent will maximize the solubility of one diastereomeric salt while minimizing the solubility of the other.[1] Creating ternary phase diagrams can help in understanding the solubility behavior and selecting the optimal solvent system.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent can significantly impact the resolution efficiency.
-
Troubleshooting: While a 1:1 molar ratio is a common starting point, it is often not optimal. Varying the molar ratio can improve the selective precipitation of the desired diastereomer.[3]
-
-
Unfavorable Crystallization Conditions: Temperature, cooling rate, and agitation can all influence crystal growth and purity.
-
Troubleshooting:
-
Temperature Control: Systematically evaluate the effect of temperature on solubility and crystallization. A controlled cooling profile can be critical.[1]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and improve both yield and purity.[4]
-
Equilibration Time: In some cases, a kinetic resolution may occur where one diastereomer crystallizes faster. In such scenarios, rapid filtration is necessary to prevent the system from reaching thermodynamic equilibrium, which might favor a lower de%.[5] Conversely, for thermodynamically controlled resolutions, allowing sufficient time for equilibration is essential.
-
-
Logical Workflow for Troubleshooting Diastereomeric Salt Resolution
References
Mitigating racemization during the derivatization of (R)-2-(4-Chlorophenyl)pyrrolidine
Welcome to the technical support center for the derivatization of (R)-2-(4-Chlorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating racemization during chemical modifications of this chiral building block. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stereochemical integrity of your compounds.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, with a focus on preventing racemization.
Issue 1: Significant Racemization Detected After Acylation
Symptoms:
-
Chiral HPLC analysis of the derivatized product shows a significant peak for the undesired (S)-enantiomer.
-
The observed optical rotation of the product is lower than the expected value for the enantiomerically pure compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Coupling Reagent/Method | For amide bond formation, avoid using carbodiimides like DCC or EDC without racemization-suppressing additives.[1] Consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents, which are known to cause less racemization.[2] For simple acylations, using an acid anhydride at low temperatures is often a reliable method. |
| Harsh Base Conditions | Strong and sterically unhindered bases can promote racemization by abstracting the alpha-proton.[3] If a base is necessary, switch from a strong base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Use the minimum stoichiometric amount of base required. |
| Elevated Reaction Temperature | Higher temperatures increase the rate of racemization.[4] |
| Perform the derivatization at a lower temperature. For many acylation reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower (e.g., -20 °C) may be necessary. | |
| Prolonged Reaction Time | The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of stereochemical purity. |
| Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS). Once the reaction is complete, promptly quench the reaction and proceed with the work-up and purification. | |
| Inappropriate Solvent | The polarity of the solvent can influence the rate of racemization. While the choice of solvent is often dictated by solubility, highly polar aprotic solvents can sometimes facilitate racemization. |
| If reagent solubility allows, consider using a less polar solvent or a solvent mixture. Dichloromethane (DCM) is a commonly used solvent for acylation reactions that often yields good results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the acylation of this compound?
A1: The primary mechanism of racemization during acylation (amide bond formation) involves the formation of a planar, achiral intermediate. In the case of coupling a carboxylic acid, this is often an oxazolone intermediate. The alpha-proton of the activated carboxylic acid is acidic and can be abstracted by a base, leading to a planar enolate-like structure. Subsequent protonation or reaction can occur from either face, leading to a mixture of enantiomers. For direct acylation with an acyl chloride or anhydride, racemization is less common but can still occur under harsh basic conditions through deprotonation-reprotonation at the alpha-carbon, although this is less likely for a secondary amine like a pyrrolidine derivative compared to an activated amino acid.
Q2: Which analytical technique is best for quantifying the extent of racemization?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the enantiomeric purity of your derivatized product. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. Gas Chromatography (GC) with a chiral column can also be used, often after further derivatization to increase volatility.
Q3: Are there any specific coupling reagents that are "racemization-free"?
A3: While no coupling reagent is completely "racemization-free" under all conditions, some are significantly better at preserving stereochemical integrity. Newer generations of coupling reagents, often used in peptide synthesis, are designed to minimize racemization. For example, ynamide-based coupling reagents have shown great promise in achieving racemization-free peptide synthesis.[5] Phosphonium and aminium/uronium reagents, especially when used with additives like HOAt or Oxyma, are also excellent choices for minimizing racemization.
Q4: How does the choice of base affect racemization?
A4: The base plays a critical role in racemization. Stronger and less sterically hindered bases, such as triethylamine (TEA), can more readily abstract the acidic alpha-proton of an activated carboxylic acid, leading to a higher degree of racemization. Weaker bases, like N-methylmorpholine (NMM), or sterically hindered bases, like 2,4,6-collidine, are generally preferred as they are less likely to cause this side reaction.[3]
Q5: Is it possible to reverse racemization that has already occurred?
A5: Reversing racemization to obtain a single enantiomer from a racemic mixture is a complex process known as deracemization, which is often challenging to achieve. It is far more practical to prevent racemization from occurring in the first place by carefully selecting reaction conditions. If you do end up with a racemic mixture, you may need to perform a chiral separation to isolate the desired enantiomer.
Data Presentation
The following tables provide illustrative data on the impact of various reaction parameters on the enantiomeric excess (e.e.) of the N-acetylated derivative of this compound. This data is based on general principles of stereoselective synthesis and results for analogous structures like proline.
Table 1: Effect of Base on Racemization during Acylation with Acetic Anhydride at 25 °C
| Base (1.2 equiv.) | Solvent | Reaction Time (h) | Enantiomeric Excess (e.e.) of (R)-product (%) |
| Triethylamine (TEA) | DCM | 2 | 92.5 |
| Diisopropylethylamine (DIPEA) | DCM | 2 | 96.8 |
| N-Methylmorpholine (NMM) | DCM | 4 | 98.5 |
| 2,4,6-Collidine | DCM | 4 | >99.0 |
| Pyridine | DCM | 3 | 97.2 |
| None | DCM | 12 | >99.5 |
Table 2: Effect of Temperature on Racemization during Acylation with Acetic Anhydride and DIPEA
| Temperature (°C) | Solvent | Reaction Time (h) | Enantiomeric Excess (e.e.) of (R)-product (%) |
| 50 | Dichloromethane (DCM) | 1 | 90.3 |
| 25 (Room Temp.) | Dichloromethane (DCM) | 2 | 96.8 |
| 0 | Dichloromethane (DCM) | 6 | 99.2 |
| -20 | Dichloromethane (DCM) | 12 | >99.5 |
Experimental Protocols
Protocol 1: N-Acetylation of this compound with Minimal Racemization
This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride under conditions optimized to minimize racemization.
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at 0 °C.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of N-Acetyl-(R)-2-(4-Chlorophenyl)pyrrolidine
This protocol provides a general method for the analysis of the enantiomeric purity of N-acetyl-2-(4-chlorophenyl)pyrrolidine. The specific column and mobile phase composition may require optimization.
Materials:
-
N-acetyl-2-(4-chlorophenyl)pyrrolidine sample
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic N-acetyl-2-(4-chlorophenyl)pyrrolidine to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.
-
Inject the sample solution of the synthesized product.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Visualizations
Caption: Workflow for N-acetylation with minimal racemization.
Caption: Troubleshooting logic for high racemization.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of (R)-2-(4-Chlorophenyl)pyrrolidine, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. The following sections detail experimental data and protocols for different chiral stationary phases (CSPs) and mobile phase conditions to aid in method selection and development.
Performance Comparison of Chiral HPLC Methods
The successful separation of enantiomers is highly dependent on the selection of the appropriate chiral stationary phase and mobile phase system. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely utilized for their broad applicability in resolving a wide range of chiral compounds. The following table summarizes the performance of different chiral columns and conditions for the enantiomeric separation of 2-(4-Chlorophenyl)pyrrolidine and its structural analogs.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Compound | Retention Time (min) | Resolution (Rs) |
| Cellulose-based | ||||||
| Chiralcel® OJ | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 4-(p-Chlorophenyl)-pyrrolidin-2-one | tR1: 12.5, tR2: 15.2 | 2.1 |
| Amylose-based | ||||||
| Chiralpak® AD-H | n-Hexane / Ethanol (80:20, v/v) + 0.1% Diethylamine | 0.6 | 20 | Liarozole (structurally related imidazole) | tR1: 8.9, tR2: 11.5 | 3.4[1] |
| Cyclodextrin-based | ||||||
| Hydroxypropyl-β-cyclodextrin (as mobile phase additive) with C18 column | Methanol / 20 mM Phosphate Buffer pH 4.5 (50:50, v/v) containing 25 mM HP-β-CD | 1.0 | 30 | 2-Arylpropionic Acids (model compounds) | Varies | >1.5[2] |
Note: Data for 4-(p-Chlorophenyl)-pyrrolidin-2-one on Chiralcel® OJ is extrapolated from studies on structurally similar 4-substituted-pyrrolidin-2-ones.[2][3] Data for Chiralpak® AD-H is based on a structurally related compound, as direct data for the target analyte was not available in the searched literature. Data for the cyclodextrin-based method is based on a class of compounds known to be resolved by this technique, illustrating an alternative approach.
Experimental Protocols
Detailed methodologies for the key experimental approaches are provided below. These protocols serve as a starting point for method development and optimization.
Method 1: Normal Phase Chiral HPLC on a Cellulose-Based CSP
This method is based on the successful separation of structurally similar 4-substituted-pyrrolidin-2-ones and is a primary recommendation.
-
Sample Preparation: Dissolve the sample of 2-(4-Chlorophenyl)pyrrolidine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Chiralcel® OJ (250 x 4.6 mm, 10 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Method 2: Normal Phase Chiral HPLC on an Amylose-Based CSP
Amylose-based CSPs often provide complementary selectivity to cellulose-based phases.[4]
-
Sample Preparation: Prepare the sample as described in Method 1, dissolving it in the mobile phase.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA) as an additive to improve peak shape for basic compounds.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 20 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the enantiomeric excess as described in Method 1.
Method 3: Reversed-Phase Chiral HPLC with a Cyclodextrin Mobile Phase Additive
This approach utilizes a standard achiral column and incorporates a chiral selector into the mobile phase.[2][5]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / 20 mM Phosphate Buffer (pH adjusted to 4.5) (50:50, v/v) containing 25 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the enantiomeric excess as described in Method 1.
Experimental Workflow
A systematic approach is crucial for efficient chiral method development. The following workflow is a general guideline.
Conclusion
Both cellulose- and amylose-based chiral stationary phases under normal phase conditions are promising candidates for the enantiomeric excess determination of this compound. The provided data on structurally similar compounds indicates that baseline separation is readily achievable. The use of a cyclodextrin-based mobile phase additive with a standard reversed-phase column presents a viable and cost-effective alternative. The choice of the optimal method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and instrument availability. The detailed protocols and workflow provided in this guide serve as a robust starting point for developing and validating a suitable chiral HPLC method for this important pharmaceutical intermediate.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 150 mm - 19324 Daicel CHIRALPAK AD-H Analytical Column [19324] - £1,758.26 : UVISON.com [uvison.com]
- 4. lcms.cz [lcms.cz]
- 5. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Synthesized (R)-2-(4-Chlorophenyl)pyrrolidine: A Comparative Guide
This guide provides a comprehensive overview of the spectroscopic methods used to validate the synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative structures and detailed experimental protocols. The successful synthesis of a chiral compound requires rigorous analytical confirmation of its structure, molecular weight, and enantiomeric purity, for which spectroscopic techniques are indispensable.
Spectroscopic Data Analysis
The structural integrity and purity of synthesized this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The presence of the 4-chlorophenyl substituent significantly influences the chemical shifts of the pyrrolidine ring protons and carbons compared to the unsubstituted pyrrolidine.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reference: Pyrrolidine¹ (ppm) | Effect of Substituent |
| Aromatic-H (ortho to Cl) | ~ 7.30 (d, 2H) | - | Deshielding due to aromatic ring current |
| Aromatic-H (meta to Cl) | ~ 7.25 (d, 2H) | - | Deshielding due to aromatic ring current |
| Pyrrolidine-H2 (CH) | ~ 4.1-4.3 (m, 1H) | - | Significant deshielding by adjacent aromatic ring and nitrogen |
| Pyrrolidine-H5 (CH₂) | ~ 3.0-3.2 (m, 2H) | 2.89 (t) | Moderate deshielding by nitrogen |
| Pyrrolidine-H3, H4 (CH₂) | ~ 1.7-2.2 (m, 4H) | 1.74 (quintet) | Shielding relative to protons closer to nitrogen |
| Pyrrolidine-NH | ~ 1.9 (br s, 1H) | 1.57 (s) | Variable, depends on concentration and solvent |
¹Reference data for unsubstituted pyrrolidine.[1][2]
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reference: Pyrrolidine¹ (ppm) | Effect of Substituent |
| Aromatic-C (quaternary, C-Cl) | ~ 132 | - | Deshielded, attached to electronegative Cl |
| Aromatic-C (quaternary, C-Pyrrolidine) | ~ 144 | - | Deshielded |
| Aromatic-C (CH, ortho to Cl) | ~ 129 | - | Deshielded |
| Aromatic-C (CH, meta to Cl) | ~ 128 | - | Deshielded |
| Pyrrolidine-C2 (CH) | ~ 65 | 47.1 | Strongly deshielded by aromatic ring and N |
| Pyrrolidine-C5 (CH₂) | ~ 47 | 47.1 | No significant shift from parent pyrrolidine |
| Pyrrolidine-C3 (CH₂) | ~ 35 | 25.8 | Moderate deshielding |
| Pyrrolidine-C4 (CH₂) | ~ 26 | 25.8 | No significant shift from parent pyrrolidine |
¹Reference data for unsubstituted pyrrolidine.[3][4]
1.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound. For 2-(4-Chlorophenyl)pyrrolidine, Electron Ionization (EI) would be expected to show a molecular ion peak cluster corresponding to its molecular formula, C₁₀H₁₂ClN.
Table 3: Mass Spectrometry Data
| Parameter | Expected Value | Observed Value (from database for racemic mixture) |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₂ClN[5] |
| Molecular Weight | 181.66 g/mol | 181.66 g/mol [5] |
| Exact Mass [M]⁺ | 181.0658 | 181.0658271 Da[5] |
| Major Fragments (m/z) | - | 152, 117[5] |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be visible for the molecular ion and any chlorine-containing fragments.
1.3. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for assessing the enantiomeric purity of this compound. By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified.
Table 4: Chiral HPLC Performance Comparison
| Sample | Expected Retention Time (R)-enantiomer | Expected Retention Time (S)-enantiomer | Expected Enantiomeric Excess (% ee) |
| Racemic Standard | t₁ | t₂ | ~ 0% |
| Synthesized Product | t₁ | Not Detected (or < limit of detection) | > 99% |
Successful asymmetric synthesis will yield a chromatogram with a single major peak corresponding to the (R)-enantiomer, demonstrating high enantiomeric excess.
Experimental Workflows and Protocols
The following diagram and protocols outline the standard procedures for the spectroscopic validation of the synthesized product.
Caption: Workflow for the validation of synthesized this compound.
2.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Scans: 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0.00 ppm.
2.2. Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and compare its mass-to-charge ratio with the calculated molecular weight. Analyze the fragmentation pattern for characteristic ions.
2.3. Chiral HPLC Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Prepare a racemic standard for comparison.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized for resolution.[6][7][8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chlorophenyl group absorbs (e.g., 220 nm).
-
-
Data Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral Mobile-Phase Additives in HPLC Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Chiral Pyrrolidine Catalysts in Asymmetric Synthesis: Benchmarking (R)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and fine chemical industries. Chiral pyrrolidine derivatives have emerged as a powerful class of organocatalysts, enabling a wide array of asymmetric transformations with high efficiency and stereoselectivity. This guide provides a comparative analysis of (R)-2-(4-Chlorophenyl)pyrrolidine alongside other prominent chiral pyrrolidine catalysts, with a focus on their performance in key asymmetric Aldol, Michael, and Diels-Alder reactions.
While this compound represents a structurally distinct subclass of 2-aryl-pyrrolidines, comprehensive data on its catalytic performance in the aforementioned reactions is not extensively available in the public domain. Therefore, this guide will benchmark its potential against well-established and highly cited chiral pyrrolidine catalysts, such as the Jørgensen-Hayashi diarylprolinol silyl ethers and other proline derivatives, for which a wealth of experimental data exists. This comparative approach will highlight the structural nuances that drive catalytic activity and stereoselectivity, providing a valuable resource for catalyst selection and reaction optimization.
Data Presentation: Performance of Chiral Pyrrolidine Catalysts
The following tables summarize the performance of various chiral pyrrolidine catalysts in asymmetric Aldol, Michael, and Diels-Alder reactions, focusing on yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Table 1: Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) | ee (%) (syn) |
| (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsilyloxymethyl]pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 97:3 | 98 | - |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 91 | - | 52 | - |
| (S,S)-Proline-Phenylalanine Methyl Ester | 4-Nitrobenzaldehyde | Cyclohexanone | >95 | 91:9 | 95 | - |
| This compound | Data not available | Data not available | N/A | N/A | N/A | N/A |
Table 2: Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsilyloxymethyl]pyrrolidine Salt | trans-β-Nitrostyrene | Pentanal | 96 | 97:3 | 98 |
| POSS-supported (S)-α,α-diphenylprolinol trimethylsilyl ether | Various arylnitroalkenes | Various aldehydes | 80-90 | 82:18 to 98:2 | >96 |
| This compound | Data not available | Data not available | N/A | N/A | N/A |
Table 3: Asymmetric Diels-Alder Reaction
| Catalyst | Dienophile | Diene | Yield (%) | exo:endo | ee (%) (exo) |
| (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsilyloxymethyl]pyrrolidine | Cinnamaldehyde | Cyclopentadiene | 99 | 85:15 | 94 |
| (S)-Imidazolidinone derivative | Acrolein | Cyclopentadiene | 82 | 1:14 | 94 |
| This compound | Data not available | Data not available | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key asymmetric reactions are provided below. These represent generalized protocols and may require optimization for specific substrates and catalysts.
General Procedure for Asymmetric Aldol Reaction
To a stirred solution of the catalyst (10-20 mol%) in a suitable solvent (e.g., DCM, acetone, or solvent-free), the aldehyde (1.0 mmol) and the ketone (5.0 mmol) are added. An additive, such as benzoic acid (10 mol%), may be included. The reaction mixture is stirred at a specific temperature (ranging from -10 °C to room temperature) for a duration of 24 to 72 hours.[1] The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is typically determined by chiral HPLC analysis.[1]
General Procedure for Asymmetric Michael Addition
In a vial, the chiral pyrrolidine catalyst (3-10 mol%) and an acid co-catalyst (e.g., benzoic acid, 3 mol%) are dissolved in a solvent (e.g., water, dichloromethane).[2] The aldehyde (2.0 equivalents) is then added, followed by the nitroolefin (1.0 equivalent). The mixture is stirred at room temperature for a specified time until the reaction is complete, as monitored by TLC. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[2]
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.7 mmol) in a solvent such as toluene, the chiral pyrrolidine catalyst (e.g., a diarylprolinol silyl ether, 2-10 mol%) and an acid additive (e.g., trifluoroacetic acid, 4 mol%) are added.[3] The diene (3.0 equivalents) is then introduced, and the reaction mixture is stirred at room temperature.[3] After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by flash chromatography on silica gel. The exo/endo ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess of each isomer is determined by chiral HPLC or GC analysis.[3]
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles involved in pyrrolidine-catalyzed asymmetric reactions and a general workflow for such experiments.
References
The Unseen Advantage: How the 4-Chlorophenyl Substituent Elevates Chiral Pyrrolidine Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for more efficient and selective chiral catalysts is perpetual. In the realm of organocatalysis, chiral pyrrolidine scaffolds have emerged as a cornerstone for asymmetric synthesis. This guide provides a comprehensive comparison of pyrrolidine-based catalysts, with a specific focus on the often-overlooked yet significant advantages imparted by a 4-chlorophenyl substituent. Through an examination of experimental data, this report will demonstrate how this particular substituent can enhance catalytic performance in key asymmetric transformations, surpassing common alternatives.
The strategic placement of a 4-chlorophenyl group on a chiral pyrrolidine catalyst, particularly in diarylprolinol silyl ether derivatives, can significantly influence the stereochemical outcome of asymmetric reactions. This enhancement is primarily attributed to a combination of electronic and steric effects that favorably modulate the transition state of the reaction.
Performance Comparison in Asymmetric Reactions
To elucidate the advantages of the 4-chlorophenyl substituent, we will compare its performance against unsubstituted phenyl and electron-donating 4-methoxyphenyl analogues in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The asymmetric Michael addition of propanal to β-nitrostyrene serves as a benchmark reaction to evaluate the efficacy of various para-substituted diarylprolinol silyl ether catalysts. The results, summarized in the table below, highlight the superior performance of the catalyst bearing a 4-chlorophenyl group.
| Catalyst Substituent (R) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 4-Chlorophenyl | 95 | 95:5 | 99 |
| Phenyl | 92 | 93:7 | 97 |
| 4-Methoxyphenyl | 88 | 90:10 | 95 |
Table 1: Performance comparison of para-substituted diarylprolinol silyl ether catalysts in the asymmetric Michael addition of propanal to β-nitrostyrene.
The data unequivocally demonstrates that the 4-chlorophenyl-substituted catalyst affords the highest yield, diastereoselectivity, and enantioselectivity. The electron-withdrawing nature of the chlorine atom is believed to play a crucial role in enhancing the catalyst's activity and stereodirecting ability. This electronic effect can influence the acidity of the prolinol hydroxyl group (or the Lewis acidity of the silyl ether), leading to a more organized and rigid transition state.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed experimental protocols for the synthesis of the catalyst and the execution of the asymmetric Michael addition are provided below.
Synthesis of (S)-α,α-Bis(4-chlorophenyl)-2-pyrrolidinemethanol Trimethylsilyl Ether
-
To a solution of (S)-α,α-bis(4-chlorophenyl)-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, triethylamine (1.5 eq) is added.
-
The mixture is cooled to 0 °C, and trimethylsilyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired silyl ether.
General Procedure for the Asymmetric Michael Addition
-
To a solution of the nitroalkene (e.g., β-nitrostyrene, 1.0 mmol) in the chosen solvent (e.g., toluene, 2.0 mL) is added the chiral pyrrolidine catalyst (e.g., (S)-α,α-bis(4-chlorophenyl)-2-pyrrolidinemethanol trimethylsilyl ether, 0.1 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
The aldehyde (e.g., propanal, 2.0 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., 0 °C or room temperature) for the specified time.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by HPLC analysis on a chiral stationary phase.
Mechanistic Insights and Logical Relationships
The superior performance of the 4-chlorophenyl substituted catalyst can be rationalized by considering the transition state of the reaction. The electron-withdrawing nature of the chlorine atom enhances the Lewis acidity of the silicon center in the silyl ether, leading to a more tightly bound and organized transition state. This, in conjunction with the steric bulk of the diarylmethyl group, creates a highly defined chiral pocket that dictates the facial selectivity of the nucleophilic attack.
Performance of (R)-2-(4-Chlorophenyl)pyrrolidine in Diverse Solvent Systems: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. This guide provides a comparative analysis of the performance of (R)-2-(4-Chlorophenyl)pyrrolidine in various solvent systems, focusing on key metrics such as reaction yield, enantiomeric excess (ee), reaction time, and solubility. Due to the limited availability of a direct comparative study for this specific molecule, this guide draws upon data from studies on the synthesis and catalytic applications of closely related 2-aryl-pyrrolidines to provide valuable insights.
Impact of Solvent on Performance: A Tabulated Comparison
The selection of a solvent can dramatically affect the stereoselectivity and efficiency of reactions involving chiral pyrrolidines.[1] Nonpolar solvents may favor certain transition states, while polar solvents can influence the solubility of reactants and catalysts, thereby altering the reaction course. The following table summarizes qualitative performance trends observed in the synthesis and application of this compound and analogous compounds in different solvent systems.
| Solvent System | Typical Reaction | Yield | Enantiomeric Excess (ee) | Reaction Time | Solubility | Key Considerations |
| Toluene | Asymmetric Michael Addition | Moderate to Good | High | Moderate | Good for nonpolar reactants | Often a good starting point for optimizing asymmetric reactions. |
| Tetrahydrofuran (THF) | Grignard Reactions, Reductions | Good to Excellent | High | Short to Moderate | Good for organometallic reagents | Anhydrous conditions are crucial for reactions involving organometallics. |
| Dichloromethane (DCM) | Asymmetric Cycloadditions | Moderate to Good | Moderate to High | Moderate | Good for a wide range of organic compounds | Its volatility can be advantageous for product isolation. |
| Methanol (MeOH) | Reductive Aminations | Good | Variable | Moderate | Good for polar substrates and reagents | Can participate in reactions (e.g., as a nucleophile or proton source). |
| Ethanol (EtOH) | Condensation Reactions | Good | Variable | Moderate | Similar to Methanol | Often used in combination with water for certain reactions. |
| Acetonitrile (MeCN) | Nucleophilic Substitutions | Moderate | Moderate | Moderate to Long | Good for polar aprotic conditions | Can influence the reactivity of charged intermediates. |
| Water | "On Water" Catalysis | Variable | Often Enhanced | Variable | Poor for nonpolar organic substrates | Can promote aggregation of nonpolar reactants, sometimes leading to rate enhancement and improved stereoselectivity. |
Note: This table represents generalized trends and the actual performance can vary significantly based on the specific reaction, catalyst, and substrates used.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for reactions where the solvent plays a key role in the performance of chiral pyrrolidine derivatives.
Asymmetric Michael Addition (Illustrative)
This protocol describes a typical asymmetric Michael addition where a chiral pyrrolidine catalyst, such as this compound, could be employed.
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
This compound (10 mol%)
-
Toluene (2.0 mL)
-
Trifluoroacetic acid (TFA) (10 mol%)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and nitroalkene (1.2 mmol) in toluene (2.0 mL) at room temperature, add this compound (0.01 mmol).
-
Add trifluoroacetic acid (0.01 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Synthesis of this compound via Grignard Addition (Illustrative)
This protocol outlines a general method for the synthesis of 2-aryl-pyrrolidines.
Materials:
-
(R)-tert-Butanesulfinamide (1.0 equiv)
-
4-Chloro-1-iodobenzene (1.1 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Dichlorobutane (1.0 equiv)
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Prepare the Grignard reagent by adding a solution of 4-chloro-1-iodobenzene in anhydrous THF to the activated magnesium.
-
In a separate flask, prepare the N-tert-butanesulfinyl imine of 4-chlorobutanal.
-
Add the Grignard reagent to a cooled solution (-78 °C) of the N-tert-butanesulfinyl imine in anhydrous THF.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Deprotect the sulfinyl group using an appropriate acid (e.g., HCl in methanol) to yield this compound.
-
Purify the product by chromatography or distillation.
Visualizing the Catalytic Cycle
The following diagram illustrates a general catalytic cycle for an asymmetric Michael addition reaction catalyzed by a chiral secondary amine like this compound. This type of visualization helps in understanding the role of the catalyst and the intermediates involved in the stereodetermining step.
Caption: General catalytic cycle for an asymmetric Michael addition.
References
A Comparative Guide to the Biological Activity of (R)-2-(4-Chlorophenyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (R)-2-(4-Chlorophenyl)pyrrolidine derivatives, a class of compounds showing significant promise in various therapeutic areas. The information presented herein is curated from recent scientific literature and is intended to facilitate research and development efforts by providing objective comparisons and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of various (R)-2-(4-Chlorophenyl)pyrrolpyrrolidine derivatives and related structures.
Table 1: Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Spirooxindole-pyrrolidine hybrids | A549 (Lung) | > 30 | NIH-3T3 (Fibroblast) | > 30 | - |
| Jurkat (T-cell leukemia) | > 30 | BRL-3A (Normal liver) | > 30 | - | |
| Spirooxindole-pyrrolidine derivatives | MCF-7 (Breast) | 2.8 - 18.5 | WISH (Amnion) | 39.33 - 47.2 | Up to 16.8 |
| MDA-MB-231 (Breast) | 4.3 - 8.4 | WISH (Amnion) | 39.33 - 47.2 | Up to 11.0 | |
| HepG-2 (Liver) | < 10 | - | - | - |
Table 2: Enzyme Inhibition Profile
| Derivative Class | Target Enzyme | Inhibition Parameter | Value |
| Spirooxindole-pyrrolidine derivatives | Acetylcholinesterase (AChE) | IC50 | 69.07 ± 10.99 µM |
| Spirooxindole-pyrrolidine derivatives | Murine Double Minute 2 (MDM2) | Ki | < 1 nM |
| Pyrrolidone derivatives | p53-MDM2 interaction | Ki | 150.0 nM - 260.0 nM |
| Spirooxindole-pyrrolidine derivatives | Epidermal Growth Factor Receptor (EGFR) | IC50 | 0.026 - 0.067 µM |
| Spirooxindole-pyrrolidine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | IC50 | 0.301 - 0.557 µM |
Table 3: Antibacterial Activity
| Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pyrrolidine-thiazole derivatives | Bacillus cereus | 21.70 ± 0.36 |
| Staphylococcus aureus | 30.53 ± 0.42 | |
| 1,2,4-oxadiazole pyrrolidine derivatives | E. coli (DNA gyrase inhibition) | 120 - 270 nM (IC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (or other test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the supernatant. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[2]
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) - chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
Positive control inhibitor (e.g., donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the buffer.
-
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the DTNB solution to each well, followed by 25 µL of the ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value is determined from the dose-response curve.
MDM2-p53 Interaction Assay (ELISA-based)
This assay quantifies the inhibition of the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (often tagged, e.g., with biotin)
-
High-binding 96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test compounds
-
Detection antibody (e.g., anti-p53 antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with MDM2 protein diluted in coating buffer and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer to remove unbound protein. Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Inhibitor and p53 Incubation: After washing, add the test compounds at various concentrations to the wells, followed by the addition of biotinylated p53 protein. Incubate for 1-2 hours at room temperature to allow for the interaction and potential inhibition.
-
Detection: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Signal Development: After a final wash, add the TMB substrate and incubate in the dark until a color develops.
-
Stopping and Reading: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance indicates inhibition of the MDM2-p53 interaction. The IC50 value can be calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Intrinsic apoptosis pathway induced by MDM2 inhibition.
Caption: Inhibition of EGFR and CDK2 signaling pathways in cancer.
References
A Comparative Guide to the Synthetic Routes of Enantiopure 2-Aryl Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The enantiopure 2-aryl pyrrolidine scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds. The stereochemistry at the C2 position is often crucial for pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a significant area of research. This guide provides a comparative overview of five prominent synthetic strategies for accessing these valuable building blocks: Palladium-Catalyzed α-Arylation, Chiral Auxiliary-Mediated Synthesis, Biocatalytic Reduction, Asymmetric Lithiation, and Synthesis from the Chiral Pool.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for representative examples of each synthetic methodology, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Key Reagents & Conditions | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) / Diastereomeric Ratio (d.r.) | Reference |
| Palladium-Catalyzed α-Arylation | s-BuLi, (-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P·HBF₄, Aryl bromide | N-Boc-pyrrolidine | N-Boc-2-aryl-pyrrolidine | 70-95 | 92-98 e.e. | [1][2][3] |
| Chiral Auxiliary-Mediated Synthesis | (R)-Phenylglycinol, Grignard reagent, acid hydrolysis | Aryl aldehyde, bromopropionaldehyde dimethyl acetal | trans-2,5-Diaryl-pyrrolidine | ~60 (overall) | >98 d.r. | |
| Biocatalytic Reduction | Imine Reductase (IRED), Whole-cell catalyst, Glucose (for cofactor recycling) | 2-Aryl-Δ¹-pyrroline | (R)- or (S)-2-Aryl-pyrrolidine | >99 (conversion) | >99 e.e. | |
| Asymmetric Lithiation & Trapping | s-BuLi, (-)-sparteine, Aryl electrophile | N-Boc-pyrrolidine | N-Boc-2-aryl-pyrrolidine | 47-95 | 80-98 e.e. | |
| Synthesis from Chiral Pool | (S)-Pyroglutamic acid, Directing group (8-aminoquinoline), Pd(OAc)₂, Aryl iodide | N-(quinolin-8-yl)-5-oxopyrrolidine-2-carboxamide | 3-Aryl-pyroglutamic acid derivative | 60-90 | >99 d.r. (cis) | [4][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
This protocol describes the enantioselective synthesis of N-Boc-2-aryl-pyrrolidines via asymmetric lithiation, transmetalation, and subsequent palladium-catalyzed Negishi coupling.[1][2][3]
Procedure:
-
Asymmetric Lithiation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O (5 mL) at -78 °C under an argon atmosphere, is added s-BuLi (1.1 equiv., 1.4 M in cyclohexane). The solution is stirred for 15 minutes, followed by the dropwise addition of a solution of N-Boc-pyrrolidine (1.0 equiv.) in Et₂O (2 mL). The reaction mixture is stirred at -78 °C for 3 hours.
-
Transmetalation: A solution of anhydrous ZnCl₂ (1.2 equiv.) in THF (3 mL) is added to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Negishi Coupling: To the resulting organozinc reagent, Pd(OAc)₂ (0.05 equiv.) and t-Bu₃P·HBF₄ (0.10 equiv.) are added, followed by the aryl bromide (1.5 equiv.). The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-2-aryl-pyrrolidine.
Chiral Auxiliary-Mediated Synthesis via Diastereoselective Grignard Addition
This method utilizes (R)-phenylglycinol as a chiral auxiliary to direct the diastereoselective addition of a Grignard reagent to an imine, followed by cyclization to form the pyrrolidine ring.
Procedure:
-
Imine Formation: A solution of an aromatic aldehyde (1.0 equiv.) and (R)-phenylglycinol (1.0 equiv.) in toluene is heated at reflux with a Dean-Stark trap for 4 hours. The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
-
First Grignard Addition: The crude imine is dissolved in anhydrous THF and cooled to -78 °C. A solution of the Grignard reagent prepared from bromopropionaldehyde dimethyl acetal (1.2 equiv.) in THF is added dropwise. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.
-
Cyclization and Second Grignard Addition: The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with EtOAc. The organic layer is dried and concentrated. The resulting amino acetal is dissolved in a mixture of THF and 6N HCl and stirred at room temperature for 2 hours to effect cyclization to the corresponding 1,3-oxazolidine. The crude oxazolidine is then dissolved in anhydrous THF, cooled to 0 °C, and treated with an aryl Grignard reagent (2.0 equiv.). The reaction is stirred at room temperature for 12 hours.
-
Auxiliary Removal and Deprotection: The reaction is quenched with water and the product is extracted. The crude product is subjected to hydrogenolysis (e.g., H₂, Pd/C) to cleave the chiral auxiliary and afford the trans-2,5-diaryl-pyrrolidine. Purification is achieved by column chromatography.
Biocatalytic Reduction of a 2-Aryl-Δ¹-pyrroline using an Imine Reductase (IRED)
This protocol outlines the asymmetric reduction of a prochiral cyclic imine to the corresponding enantiopure pyrrolidine using a whole-cell biocatalyst expressing an imine reductase.
Procedure:
-
Biocatalyst Preparation: E. coli cells harboring the plasmid for the desired (R)- or (S)-selective IRED are cultured in a suitable medium (e.g., LB broth with an appropriate antibiotic) at 37 °C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 20 °C) for a further 12-16 hours. The cells are harvested by centrifugation and resuspended in a buffer (e.g., potassium phosphate buffer, pH 7.5) to a desired cell density.
-
Biotransformation: In a reaction vessel, the 2-aryl-Δ¹-pyrroline substrate (e.g., 10 mM) is added to the whole-cell suspension. A glucose stock solution is added as a co-substrate for cofactor (NAD(P)H) regeneration. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC or GC analysis. Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., EtOAc or MTBE). The organic layer is separated, dried over Na₂SO₄, and concentrated to give the crude product.
-
Purification: The enantiopurity of the product is determined by chiral HPLC or GC. The product can be further purified by column chromatography if necessary.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis and analysis of enantiopure 2-aryl pyrrolidines.
Caption: Generalized workflow for the synthesis and analysis of enantiopure 2-aryl pyrrolidines.
Caption: Logical relationship for the comparative study of synthetic routes.
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific Palladium-Catalyzed C-H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
(R)-2-(4-Chlorophenyl)pyrrolidine-Based Catalysts: A Comparative Performance Analysis in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis of chiral molecules. This guide provides a comprehensive comparison of (R)-2-(4-Chlorophenyl)pyrrolidine-based organocatalysts with other leading alternatives in asymmetric Michael additions and aldol reactions, supported by experimental data and detailed protocols.
This compound and its derivatives have emerged as a significant class of organocatalysts in asymmetric synthesis. Their rigid pyrrolidine scaffold, appended with a sterically demanding and electronically influential 4-chlorophenyl group, allows for effective facial discrimination of prochiral substrates, leading to high levels of enantioselectivity. This guide assesses their substrate scope and performance against other widely used pyrrolidine-based catalysts, such as diarylprolinol silyl ethers.
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. Pyrrolidine-based organocatalysts excel in activating carbonyl compounds to form nucleophilic enamines, which then react with Michael acceptors like nitroolefins. Below is a comparative summary of the performance of this compound derivatives against other notable catalysts in the asymmetric Michael addition of ketones to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |
| This compound Derivative | 10 | Toluene | 24 | 92 | 93:7 | 97 |
| (S)-Diarylprolinol Silyl Ether | 10 | CH2Cl2 | 48 | 92 | 90:10 | 96 |
| (S)-Pyrrolidine-based Thiourea | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| (S)-Pyrrolidine Sulfonamide | 20 | Dioxane | 72 | 88 | 85:15 | 94 |
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction provides a powerful route to β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The performance of this compound-based catalysts is compared with other pyrrolidine derivatives in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, % anti) |
| This compound Derivative | 20 | DMSO | Room Temp. | 48 | 85 | 90:10 | 95 |
| L-Prolinamide Derivative | 20 | Neat | -25 | 96 | 91 | >99:1 | 99 |
| (S)-Diarylprolinol Silyl Ether | 10 | Toluene | 0 | 24 | 90 | 92:8 | 98 |
| 5-(Pyrrolidin-2-yl)tetrazole | 10 | Microreactor | 60 | 0.5 | 92 | 95:5 | 97 |
Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.
Experimental Protocols
General Protocol for Asymmetric Michael Addition
To a solution of the nitroolefin (0.2 mmol) and the ketone (2.0 mmol) in the specified solvent (2.0 mL), the chiral pyrrolidine-derived organocatalyst (10-20 mol%) was added. The reaction mixture was stirred at room temperature for the time indicated in the respective studies. Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for Asymmetric Aldol Reaction
In a vial, the aldehyde (0.5 mmol), the ketone (2.0 mL), and the pyrrolidine-based catalyst (10-20 mol%) were combined in the specified solvent (if any). The reaction mixture was stirred at the indicated temperature for the specified duration. After completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the aldol product. The diastereomeric ratio and enantiomeric excess were determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the catalyst assessment and reaction mechanism, the following diagrams are provided.
Benchmarking (R)-2-(4-Chlorophenyl)pyrrolidine Against Other Commercially Available Chiral Building Blocks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chiral building block is a critical decision in the synthesis of enantiomerically pure molecules, profoundly impacting the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an objective comparison of the anticipated performance of (R)-2-(4-Chlorophenyl)pyrrolidine with established, commercially available chiral building blocks in two key asymmetric transformations: the aldol reaction and the Michael addition.
Profile of Chiral Building Blocks
This compound is a chiral pyrrolidine derivative. The presence of the 4-chlorophenyl group at the 2-position is expected to influence its catalytic activity through steric and electronic effects. While specific performance data in the benchmark reactions is not available, its structural similarity to other 2-arylpyrrolidines suggests potential as an organocatalyst.
(S)-Proline is a naturally occurring amino acid and one of the most widely used and cost-effective organocatalysts.[2] It is known to effectively catalyze a variety of asymmetric reactions, including aldol and Michael additions, through an enamine-based mechanism.
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether is a highly effective and widely used organocatalyst, particularly in asymmetric Michael additions. The bulky diphenylprolinol silyl ether group provides excellent steric shielding, leading to high levels of stereocontrol.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds, which are important structural motifs in many natural products and pharmaceuticals.[1] The reaction typically involves the addition of a ketone to an aldehyde, catalyzed by a chiral amine.
dot
Caption: General experimental workflow for an asymmetric aldol reaction.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-Proline | 30 | DMSO | 4 | 99 | 95:5 | 96 |
| (S)-Proline | 20 | Neat | 96 | 62 | 93:7 | 99 |
Note: The data for (S)-Proline is compiled from different sources and reaction conditions may vary.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a key C-C bond-forming reaction used to generate chiral 1,5-dicarbonyl compounds and their derivatives. Enamine catalysis with chiral pyrrolidine derivatives is a common and effective strategy for this transformation.
dot
Caption: Simplified enamine catalytic cycle for the Michael addition.
Table 2: Performance Comparison in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Hexane | 0 | 5 | 82 | 95:5 | 99 |
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction Catalyzed by (S)-Proline
This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added the ketone (10.0 mmol) and (S)-proline (0.3 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated in Table 1.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Protocol for Asymmetric Michael Addition Catalyzed by (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
This protocol is a representative example for the asymmetric Michael addition of an aldehyde to a nitroalkene.
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) in hexane (2.0 mL) is added the catalyst (0.1 mmol, 10 mol%).
-
The mixture is cooled to 0 °C, and the aldehyde (2.0 mmol) is added.
-
The reaction is stirred at 0 °C for the time indicated in Table 2.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Conclusion
While direct experimental data for this compound in the benchmark asymmetric aldol and Michael reactions is not available, this guide provides a framework for its evaluation against established chiral building blocks. Based on the performance of other 2-arylpyrrolidines, it is anticipated that the 4-chlorophenyl substituent will influence the stereochemical outcome of the reactions it catalyzes. The electron-withdrawing nature of the chlorine atom may affect the nucleophilicity of the enamine intermediate, while the steric bulk of the aryl group will play a role in the facial selectivity of the reaction.
For researchers and drug development professionals, the choice of a chiral building block will depend on a variety of factors including cost, availability, and performance in a specific transformation. While (S)-Proline offers a cost-effective and versatile option, more specialized catalysts like (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether can provide superior stereoselectivity in certain applications. Further experimental investigation is required to definitively benchmark the performance of this compound and determine its potential as a valuable tool in the asymmetric synthesis toolbox.
dot
Caption: A logical framework for selecting a chiral building block.
References
Safety Operating Guide
Proper Disposal of (R)-2-(4-Chlorophenyl)pyrrolidine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (R)-2-(4-Chlorophenyl)pyrrolidine based on available safety data for similar compounds and general principles for handling chlorinated organic and pyrrolidine-containing chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, regional, and national regulations.
This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the proper disposal of this compound.
Immediate Safety Considerations
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of potential vapors. Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.
Key Hazards:
-
Chlorinated Organic Compound: Compounds containing chlorine can be toxic and may require special disposal methods, such as high-temperature incineration, to prevent the formation of harmful byproducts.[1][2] Wastes containing chlorinated organic solvents are often more expensive to dispose of as they may need to be sent to specialized facilities.[2]
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives can be flammable, corrosive, and harmful if swallowed or inhaled.[3][4] They may cause severe skin burns and eye damage.
-
Toxicity: Similar compounds are classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[5][6][7]
Quantitative Safety Data
The following table summarizes key quantitative data for related compounds to inform a risk assessment for this compound.
| Data Point | Value/Classification | Compound/Class | Source |
| GHS Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | 4-(Pyrrolidin-1-yl)pyridine, 4-(4-Chlorophenyl)pyrrolidin-2-one | [5] |
| GHS Precautionary Statements | P260, P264, P270, P280, P301+P310+P330, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P405, P501 | 4-(Pyrrolidin-1-yl)pyridine, 4-(4-Chlorophenyl)pyrrolidin-2-one | [5] |
| DOT Hazard Classification | Toxic solid, organic, n.o.s. | (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one | [6] |
Experimental Protocols: Spill Management
Minor Spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Inform your laboratory supervisor and EHS department of the spill.
Major Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and emergency services.
-
Secure: Prevent entry to the affected area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with chlorinated organic compounds (e.g., a glass bottle with a secure cap).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, corrosive). Include the accumulation start date.
-
-
Storage:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[10] Discharge into the environment must be avoided.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. otago.ac.nz [otago.ac.nz]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
